molecular formula C26H30Na3O10S3 B562516 8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt CAS No. 110995-88-5

8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt

Número de catálogo: B562516
Número CAS: 110995-88-5
Peso molecular: 667.665
Clave InChI: FJFNUFZWBYXTAW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt is a useful research compound. Its molecular formula is C26H30Na3O10S3 and its molecular weight is 667.665. The purity is usually 95%.
BenchChem offers high-quality 8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

trisodium;8-decoxypyrene-1,3,6-trisulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O10S3.3Na/c1-2-3-4-5-6-7-8-9-14-36-21-15-22(37(27,28)29)18-12-13-20-24(39(33,34)35)16-23(38(30,31)32)19-11-10-17(21)25(18)26(19)20;;;/h10-13,15-16H,2-9,14H2,1H3,(H,27,28,29)(H,30,31,32)(H,33,34,35);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUZHGJICAILDV-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27Na3O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110995-88-5
Record name 8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt
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Foundational & Exploratory

The Amphiphilic Fluorophore: Chemical Properties, Stability, and Applications of 8-Decyloxypyrene-1,3,6-Trisulfonic Acid Trisodium Salt

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of fluorescent probes and structural biophysics, 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (commonly referred to as PTS10 ) represents a masterclass in molecular engineering. By taking the highly fluorescent, water-soluble pyranine (HPTS) core and modifying it with a 10-carbon hydrophobic tail, chemists have created a "superpolar lipid probe." This whitepaper provides an in-depth technical analysis of PTS10, detailing the causality behind its structural properties, its extraordinary chemical stability, and field-proven methodologies for its application in micelle characterization and radiation dosimetry.

Structural Dichotomy and Chemical Properties

The utility of PTS10 stems directly from its extreme amphiphilicity. The molecule is defined by three distinct structural domains, each engineered for a specific physical interaction:

  • The Pyrene Core: A highly conjugated aromatic system that provides exceptional quantum yield, long fluorescence lifetimes, and distinct vibronic emission bands that are highly sensitive to local environmental polarity.

  • The Trisulfonate Headgroup: Three negatively charged sulfonate ( −SO3−​ ) groups ensure extreme hydrophilicity, preventing the probe from crossing intact lipid bilayers and restricting its localization to the aqueous-lipid interface.

  • The Decyloxy Tail: A 10-carbon aliphatic chain linked via an ether bond.

The Causality of the Decyl Chain: Why exactly 10 carbons? A shorter chain (e.g., butyl) lacks the hydrophobic driving force required to anchor the massive, highly hydrated trisulfonate headgroup into a lipid bilayer. Conversely, a longer chain (e.g., octadecyl) drives the critical micelle concentration (CMC) of the probe itself so low that it self-aggregates in aqueous solution, confounding experimental data. The decyl chain provides the optimal Hydrophilic-Lipophilic Balance (HLB) for stable partitioning [1].

Quantitative Data Summary
Physicochemical PropertyValueMechanistic Significance
IUPAC Name Trisodium 8-decoxypyrene-1,3,6-trisulfonateStandardized nomenclature for regulatory tracking.
CAS Number 110995-88-5Unique identifier for chemical sourcing.
Molecular Formula C26​H27​Na3​O10​S3​ Defines the atomic composition and salt form.
Molecular Weight 664.65 g/mol High MW dictates slower diffusion kinetics in assays.
Chemical Linkage Ether ( −O−CH2​− )Abolishes pH sensitivity; provides hydrolytic resistance.

Chemical and Photochemical Stability

The stability profile of PTS10 is what elevates it above legacy probes in drug development and materials science.

Hydrolytic and pH Stability: The Ether Advantage

Unmodified HPTS features a hydroxyl group with a pKa​ of ~7.3, meaning its fluorescence excitation spectrum drastically shifts at physiological pH due to Excited-State Proton Transfer (ESPT). By alkylating this hydroxyl group to form a decyloxy ether , the pKa​ is completely abolished.

  • Insight: This structural choice isolates the probe's fluorescent readout strictly to environmental polarity, rendering it completely immune to pH artifacts ranging from pH 1 to 14. Furthermore, unlike ester-linked derivatives (e.g., 8-octanoyloxypyrene), the ether linkage cannot be cleaved by esterases in biological media or hydrolyzed in basic buffers, ensuring absolute chemical stability during long-term incubations.

Photochemical Stability and Dosimetry Applications

Pyrene cores are exceptionally photostable. In industrial applications, PTS10 is utilized as a fluorescent UV absorber in Self-Indicating Radiation Alert Dosimeters (SIRAD) [2]. The probe absorbs ambient, damaging UV light and harmlessly dissipates the energy via fluorescence. This protects sensitive diacetylene polymers within the dosimeter from premature, non-radiation-induced polymerization, thereby extending the device's shelf life.

Experimental Workflow: Self-Validating Determination of CMC

PTS10 is heavily utilized to evaluate the Critical Micelle Concentration (CMC) of non-ionic detergents and to probe the interior of reversed micelles [3]. The following protocol utilizes the pyrene monomer's vibronic band ratio ( I1​/I3​ ) to detect micelle formation.

Self-Validating Mechanism: This protocol relies on ratiometric fluorescence. By dividing the intensity of the first vibronic peak ( I1​ at ~373 nm) by the third vibronic peak ( I3​ at ~384 nm), the readout becomes mathematically independent of absolute probe concentration, optical path length, or minor pipetting errors. If the overall signal drops, the ratio remains constant, internally validating the integrity of the data.

Step-by-Step Methodology
  • Stock Preparation: Dissolve PTS10 in ultra-pure water to a concentration of 1 mM. The trisodium salt ensures rapid dissolution without the need for organic solvents like DMSO, which could artificially alter micelle formation.

  • Surfactant Titration: Prepare a serial dilution of the target surfactant (e.g., Triton X-100) in a standard buffer, covering a range from 0.001× to 10× the estimated CMC.

  • Probe Addition: Spike PTS10 into each surfactant dilution to achieve a final probe concentration of 1 µM. (Causality: 1 µM is well below PTS10's own self-aggregation threshold, ensuring it acts strictly as an observer).

  • Thermodynamic Equilibration: Incubate the microplate in the dark at 25°C for 30 minutes. This allows the decyl chains to thermodynamically partition into the hydrophobic cores of any formed micelles.

  • Spectroscopic Measurement: Excite the samples at 350 nm. Record the emission spectra from 360 nm to 500 nm.

  • Data Extraction & Analysis: Calculate the I1​/I3​ ratio for each well. Plot the ratio against the logarithmic concentration of the surfactant. The sharp inflection point (where the ratio drops significantly due to the probe entering the non-polar micelle core) dictates the exact CMC.

CMC_Workflow Start Prepare PTS10 Stock (1 mM in Aqueous Buffer) Titration Surfactant Serial Titration (0.001x to 10x Expected CMC) Start->Titration Incubation Thermodynamic Equilibration (30 min, 25°C, Dark) Titration->Incubation Add 1 µM PTS10 Measurement Fluorescence Spectroscopy (Excitation: 350 nm) Incubation->Measurement Analysis Calculate I1/I3 Ratio (Self-Validating Ratiometric Data) Measurement->Analysis Extract Emission Spectra Result Plot Inflection Point = Accurate CMC Value Analysis->Result

Caption: Logical workflow for self-validating Critical Micelle Concentration (CMC) determination using PTS10.

Mechanistic Pathway of Membrane Insertion

The physical chemistry of PTS10's interaction with lipid structures is a dynamic equilibrium driven by the hydrophobic effect. When micelles or lipid bilayers are present, the water molecules surrounding the hydrophobic decyl chain are highly ordered (entropically unfavorable). Insertion of the decyl chain into the lipid core releases these water molecules, driving the reaction forward entropically. Meanwhile, the trisulfonate headgroup remains solvent-exposed, electrostatically anchoring the probe at the interface.

Membrane_Insertion Aqueous PTS10 in Aqueous Phase (High Polarity / High I1/I3) Partitioning Hydrophobic Insertion of Decyl Chain (Entropic Drive) Aqueous->Partitioning Micelle Surfactant Micelle Present (Hydrophobic Core) Micelle->Partitioning Anchoring Electrostatic Anchoring of Trisulfonate Headgroup Partitioning->Anchoring Photophysics Excitation in Low Polarity Microenvironment Anchoring->Photophysics Readout Decreased I1/I3 Ratio (Fluorescence Shift) Photophysics->Readout

Caption: Mechanistic pathway of PTS10 partitioning into lipid structures and its resulting photophysical response.

References

  • ChemRadar. "8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt CAS#110995-88-5 - Global Chemical Inventory Search." ChemRadar Database. Available at:[Link]

  • Patel, G. N. "Self indicating radiation alert dosimeter." US Patent 7476874B2, Google Patents, 13 Jan. 2009.

Photophysical Characterization and Membrane Applications of 8-Decyloxypyrene-1,3,6-Trisulfonic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

8-Decyloxypyrene-1,3,6-trisulfonic acid (often utilized as a trisodium salt) is a highly specialized, amphiphilic fluorescent probe. Synthesized via the alkylation of the 8-hydroxyl group of pyranine (HPTS) with a 10-carbon decyl chain, this molecule bridges the gap between highly water-soluble bulk fluorophores and lipophilic membrane tracers. This technical guide explores the photophysical causality behind its spectral signatures, detailing how etherification fundamentally alters its excited-state dynamics, and provides validated methodologies for its application in membrane partitioning assays.

Photophysical Causality: The Impact of Etherification on ESPT

To understand the spectral properties of 8-decyloxypyrene-1,3,6-trisulfonic acid, one must first examine its parent molecule, 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS). HPTS is a classic photoacid; in aqueous environments, it exhibits a highly pH-dependent excitation spectrum with a protonated peak at ~403 nm and a deprotonated peak at ~450 nm[1]. Upon photon absorption, the pKa​ of the HPTS hydroxyl group drops dramatically (from ~7.3 to < 1), triggering an ultrafast excited-state proton transfer (ESPT) to the surrounding solvent[2]. This ESPT pathway results in a massive Stokes shift, yielding a characteristic green emission at ~511 nm[1].

The synthesis of 8-decyloxypyrene-1,3,6-trisulfonic acid involves converting this critical hydroxyl group into an ether linkage. This structural modification physically eliminates the labile proton, completely abolishing the molecule's photoacidic properties and rendering ESPT impossible[2]. Consequently, upon excitation, the fluorophore is locked into a "protonated-like" locally excited (LE) state[3]. Because it cannot relax via the lower-energy deprotonated state, it must undergo radiative decay directly from the higher-energy LE state, resulting in a significantly blue-shifted emission.

Photophysics cluster_HPTS HPTS (Pyranine) cluster_Alkyl 8-Decyloxy-PTS Excitation Photon Absorption (403 nm) HPTS_LE Locally Excited (LE) State (Protonated) Excitation->HPTS_LE Alkyl_LE Locally Excited (LE) State (Ether-Locked) Excitation->Alkyl_LE ESPT Excited-State Proton Transfer (pKa drops to ~0.5) HPTS_LE->ESPT Deprotonation HPTS_Em Green Emission (511 nm) ESPT->HPTS_Em Radiative Decay Alkyl_Em Blue Emission (432 nm) Alkyl_LE->Alkyl_Em Radiative Decay (No ESPT)

Photophysical pathways comparing HPTS and 8-decyloxypyrene-1,3,6-trisulfonic acid.

Quantitative Spectral Signatures

Because the decyl chain does not conjugate with the pyrene ring system differently than a methyl group, the electronic transitions of 8-decyloxypyrene-1,3,6-trisulfonic acid are identical to those of 8-methoxypyrene-1,3,6-trisulfonic acid (MPTS). Analytical validation of these ether derivatives demonstrates a stable, pH-independent excitation maximum at 403 nm and an emission maximum at 432 nm[4]. The lack of pH sensitivity makes this probe exceptionally reliable for tracking local microenvironments without the confounding artifacts of pH fluctuations[5].

Table 1: Comparative Photophysical Properties
PropertyHPTS (Protonated)HPTS (Deprotonated)8-Decyloxy-PTS / MPTS
Excitation Maximum ( λex​ ) 403 nm450 nm403 nm
Emission Maximum ( λem​ ) 511 nm511 nm432 nm
Stokes Shift ~108 nm~61 nm~29 nm
ESPT Capability YesN/ANo
pH Sensitivity High ( pKa​ ~7.3)HighNone
Primary Application Intracellular pH sensingIntracellular pH sensingMembrane/Micelle partitioning

Amphiphilic Design and Membrane Dynamics

The addition of the 10-carbon decyl chain transforms the highly hydrophilic pyranine core into a robust amphiphile. The bulky, highly charged trisulfonate headgroup prevents the molecule from fully crossing intact lipid bilayers, restricting it to the lipid-water interface[6]. Meanwhile, the hydrophobic decyl tail readily intercalates into the hydrophobic core of micelles or liposomes. This specific topological anchoring makes 8-decyloxypyrene-1,3,6-trisulfonic acid an ideal tool for evaluating critical micelle concentrations (CMC), tracking membrane permeabilization on single lipid vesicles, and studying surfactant-membrane interactions[7].

Validated Experimental Methodologies

Protocol 1: Steady-State Fluorescence Spectral Acquisition

This protocol ensures accurate measurement of the probe's locked LE-state emission, free from inner-filter effects.

  • Sample Preparation : Dissolve 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt in 50 mM potassium phosphate buffer (pH 7.4) to a final working concentration of 1.0 µM.

  • Cuvette Loading : Transfer 2 mL of the solution into a standard 10 mm path-length quartz cuvette. Ensure the optical windows are free of fingerprints or condensation.

  • Excitation Scan : Set the emission monochromator to 432 nm with a 5 nm slit width. Scan the excitation wavelength from 300 nm to 420 nm to verify the peak at ~403 nm.

  • Emission Scan : Set the excitation monochromator to 403 nm. Scan the emission wavelength from 415 nm to 600 nm.

  • Data Normalization : Correct the raw spectra for instrument response (using lamp/PMT correction files) and normalize to the peak intensity at 432 nm.

Protocol 2: Membrane Partitioning Assay (Liposome Binding)

This workflow leverages the amphiphilic nature of the probe to determine lipid-water partition coefficients.

Workflow N1 Prepare POPC LUVs (Extrusion) N2 Add 8-Decyloxy-PTS (1 µM Final) N1->N2 N3 Incubate 30 min (25°C, Dark) N2->N3 N4 Acquire Spectra (Ex: 403nm, Em: 432nm) N3->N4 N5 Calculate Partition Coefficient N4->N5

Step-by-step experimental workflow for the membrane partitioning assay.

  • Liposome Preparation : Prepare large unilamellar vesicles (LUVs) composed of POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) via hydration and subsequent extrusion through a 100 nm polycarbonate filter.

  • Titration Setup : Prepare a series of samples containing a constant concentration of 8-decyloxypyrene-1,3,6-trisulfonic acid (1 µM) and varying concentrations of POPC LUVs (ranging from 0 to 1 mM total lipid).

  • Incubation : Incubate the mixtures in the dark at 25°C for 30 minutes. This allows the system to reach thermodynamic equilibrium as the decyl chains partition into the lipid bilayers.

  • Fluorescence Measurement : Excite the samples at 403 nm and record the emission intensity at 432 nm.

  • Data Analysis : Plot the fluorescence intensity (or fluorescence anisotropy) as a function of lipid concentration. Fit the data to a standard binding isotherm to extract the partition coefficient ( Kp​ ).

References

  • Proton Transfer Dynamics in the Aprotic Proton Accepting Solvent 1-Methylimidazole. The Journal of Physical Chemistry B. URL:[Link]

  • Fluorescently visualizing the penetration of anionic surfactants across cytoplasmic membrane. ResearchGate. URL:[Link]

  • Identification and properties of the La1 and Lb1 states of pyranine. The Journal of Chemical Physics. URL:[Link]

  • Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution. Molecules (PMC - NIH). URL:[Link]

  • Tracking membrane permeabilization on single lipid vesicles. Charles University Faculty of Science. URL:[Link]

  • Proton Transfer in Perfluorosulfonic Acid Fuel Cell Membranes. OSTI.GOV. URL:[Link]

Sources

An In-Depth Technical Guide to 8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (DPTA) as a Superpolar Lipid Probe

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (DPTA), a fluorescent probe with unique characteristics for interrogating the biophysical properties of lipid membranes. DPTA's "superpolar" nature, a consequence of its molecular structure, renders it a powerful tool for elucidating membrane surface characteristics, including polarity and lipid packing. This document details the core mechanism of DPTA's function, provides structured protocols for its application in model and cellular systems, and explores its utility in drug development for assessing drug-membrane interactions. Through a synthesis of established principles of fluorescence spectroscopy and specific insights into DPTA's behavior, this guide serves as an essential resource for researchers seeking to leverage this probe in their investigations of membrane biology and drug action.

Introduction: The Critical Role of Membrane Probes in Biological and Pharmaceutical Research

The cell membrane is a dynamic and complex interface that orchestrates a vast array of cellular processes, from signal transduction to molecular transport. Its lipid bilayer architecture, with its inherent heterogeneity and distinct physical properties, is central to its function. Understanding the nuances of membrane organization and dynamics is therefore paramount in both fundamental cell biology and the development of new therapeutic agents. Fluorescent lipid probes have emerged as indispensable tools in this endeavor, offering a non-invasive means to visualize and quantify key membrane parameters in real-time.

Among the diverse array of available probes, those based on the pyrene fluorophore have a long and successful history due to their sensitivity to the local microenvironment.[1][2][3] This guide focuses on a specialized derivative, 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (DPTA), a probe distinguished by its "superpolar" characteristics. This property, conferred by the three sulfonate groups, dictates its localization and fluorescence response at the membrane interface, making it particularly adept at reporting on the properties of the lipid headgroup region.

This document will dissect the molecular mechanism that underpins DPTA's utility as a superpolar probe, provide detailed methodologies for its experimental application, and discuss its role in advancing our understanding of drug-membrane interactions, a critical aspect of pharmacology and drug discovery.

The Core Mechanism of DPTA as a Superpolar Lipid Probe

The efficacy of DPTA as a membrane probe is rooted in the interplay between its molecular structure and the photophysical properties of its pyrene fluorophore.

Molecular Structure and its Implications

DPTA is an amphiphilic molecule composed of two key moieties:

  • A Hydrophobic Pyrene Core with a Decyloxy Chain: The pyrene ring system is a well-characterized fluorophore with a long fluorescence lifetime and a sensitivity to local polarity.[1] The attached ten-carbon decyloxy chain acts as a lipid-like tail, anchoring the probe within the hydrophobic core of the lipid bilayer.

  • A Highly Polar Trisulfonated Headgroup: The defining feature of DPTA is the presence of three sulfonic acid groups on the pyrene ring. In their salt form (trisodium salt), these groups are highly charged and hydrophilic.

This unique architecture dictates that DPTA will insert into a lipid bilayer with its decyloxy chain embedded in the acyl chain region and its trisulfonated pyrene moiety positioned at the lipid-water interface, in close proximity to the polar headgroups of the surrounding phospholipids. The term "superpolar" arises from the cumulative high negative charge and hydrophilicity of the trisulfonated headgroup, which ensures its stable localization at this interface and prevents its deep penetration into the nonpolar membrane core.

Diagram: DPTA Interaction with a Lipid Bilayer

DPTA_Mechanism cluster_membrane Lipid Bilayer Lipid_Headgroups_Upper Polar Headgroups Acyl_Chains_Upper Hydrophobic Acyl Chains Acyl_Chains_Lower Hydrophobic Acyl Chains Lipid_Headgroups_Lower Polar Headgroups Water Water Molecules DPTA 8-Decyloxypyrene-1,3,6-trisulfonic acid Decyloxy Chain DPTA:head->Lipid_Headgroups_Upper:f0 Electrostatic & Polar Interactions DPTA:tail->Acyl_Chains_Upper Hydrophobic Interaction DPTA:head->Water

Caption: DPTA's amphipathic nature directs its orientation within the lipid bilayer.

Fluorescence Response to Membrane Properties

The fluorescence of the pyrene moiety of DPTA is exquisitely sensitive to the polarity and physical state of its immediate surroundings. Changes in the lipid membrane environment, such as alterations in lipid packing or the binding of molecules, will manifest as measurable changes in DPTA's fluorescence signal.

  • Probing Membrane Polarity: The emission spectrum of pyrene derivatives can be influenced by the polarity of the solvent. While DPTA's primary fluorescence emission is less solvatochromic than some other probes, changes in the hydration of the headgroup region, which affect local polarity, can lead to subtle shifts in its emission spectrum or changes in its fluorescence lifetime.[4][5] A more hydrated, less ordered membrane interface will result in a different fluorescence response compared to a more tightly packed and less hydrated interface.

  • Sensing Lipid Packing and Phase Transitions: The fluorescence lifetime and quantum yield of DPTA are sensitive to the local viscosity and rigidity of the environment. In a more ordered lipid phase (e.g., the liquid-ordered (Lo) phase), the restricted motion of the pyrene fluorophore leads to a longer fluorescence lifetime and potentially higher fluorescence intensity compared to a more fluid, liquid-disordered (Ld) phase.[4][5] This sensitivity allows DPTA to be used to monitor lipid phase transitions and the formation of lipid domains.

  • Fluorescence Quenching by Membrane Components and Solutes: The fluorescence of DPTA can be quenched by various molecules, including certain lipids, proteins, and small molecules that come into close proximity. This quenching can occur through dynamic (collisional) or static mechanisms.[5][6] The efficiency of quenching can provide information about the accessibility of the probe to quenchers in the aqueous phase or within the membrane, offering insights into membrane permeability and the localization of potential drug molecules.

Experimental Protocols and Applications

The versatility of DPTA allows for its use in a range of experimental systems, from simple model membranes to complex cellular environments.

Preparation of DPTA Stock Solutions

DPTA is a water-soluble salt.

  • Stock Solution Preparation: Prepare a stock solution of DPTA in a high-quality aqueous buffer (e.g., PBS or Tris-HCl, pH 7.4) at a concentration of 1-10 mM.

  • Storage: Store the stock solution protected from light at 4°C for short-term use or at -20°C for long-term storage.

Incorporation of DPTA into Model Membranes (Liposomes)

This protocol describes the incorporation of DPTA into large unilamellar vesicles (LUVs), a common model membrane system.

Materials:

  • Desired lipid(s) in chloroform (e.g., DOPC, DPPC, or a lipid mixture)

  • DPTA stock solution

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Fluorometer

Procedure:

  • Lipid Film Formation: In a round-bottom flask, mix the desired lipids in chloroform.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask. Further dry the film under vacuum for at least 1 hour to remove residual solvent.

  • Hydration: Hydrate the lipid film with the hydration buffer containing the desired final concentration of DPTA (typically in the low micromolar range). The probe can be added to the hydration buffer.

  • Vesicle Formation: Vortex the flask vigorously to form multilamellar vesicles (MLVs).

  • Extrusion: To form LUVs of a defined size, subject the MLV suspension to multiple (e.g., 11-21) passes through a polycarbonate membrane with the desired pore size using a mini-extruder.

  • Removal of Unincorporated Probe (Optional): If necessary, unincorporated DPTA can be removed by size-exclusion chromatography (e.g., using a Sephadex G-50 column) equilibrated with the hydration buffer.

Diagram: Liposome Preparation and DPTA Incorporation Workflow

Liposome_Preparation Start Start Lipid_Mixing 1. Mix Lipids in Chloroform Start->Lipid_Mixing Evaporation 2. Form Lipid Film (Rotary Evaporation) Lipid_Mixing->Evaporation Hydration 3. Hydrate with DPTA-containing Buffer Evaporation->Hydration Vortexing 4. Form MLVs (Vortex) Hydration->Vortexing Extrusion 5. Form LUVs (Extrusion) Vortexing->Extrusion Chromatography 6. Remove Free Probe (Optional) Extrusion->Chromatography End DPTA-labeled LUVs Chromatography->End

Caption: A streamlined workflow for preparing DPTA-labeled liposomes.

Data Acquisition and Analysis

Instrumentation:

  • A steady-state and time-resolved fluorometer equipped with a temperature-controlled cuvette holder.

Typical Spectroscopic Parameters for Pyrene Derivatives:

ParameterTypical Value RangeSignificance for DPTA Analysis
Excitation Maximum (λex) ~340-360 nmWavelength for exciting the probe.
Emission Maximum (λem) ~375-400 nmWavelength for detecting fluorescence emission.
Fluorescence Lifetime (τ) Nanoseconds (ns)Highly sensitive to the local environment's viscosity and quenching.
Fluorescence Anisotropy (r) 0.1 - 0.4Provides information on the rotational mobility of the probe.

Note: The exact spectral properties of DPTA should be determined empirically for each experimental system.

Data Analysis:

  • Spectral Shifts: Monitor changes in the emission spectrum (peak position and shape) to infer changes in the polarity of the membrane interface.

  • Fluorescence Intensity Changes: Measure alterations in fluorescence intensity to assess probe concentration, quenching events, or changes in quantum yield due to environmental effects.

  • Fluorescence Lifetime Measurements: Use time-resolved fluorescence spectroscopy to obtain detailed information about the probe's environment. Changes in fluorescence lifetime can be correlated with lipid packing, phase state, and dynamic quenching processes.[4][5]

  • Fluorescence Quenching Assays: By introducing a quencher, one can determine its proximity to the probe and infer information about membrane permeability or the binding location of the quencher. The Stern-Volmer equation is often used to analyze dynamic quenching data.

Applications in Drug Development

The interaction of a drug candidate with the cell membrane is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its mechanism of action and potential toxicity. DPTA can be a valuable tool in preclinical drug development for characterizing these interactions.

Assessing Drug-Membrane Binding

The binding of a drug molecule to the lipid bilayer can perturb the local environment of DPTA, leading to a change in its fluorescence signal.

  • Mechanism: If a drug partitions into the membrane near the headgroup region, it can alter the local polarity, hydration, and lipid packing. These changes can be detected as a shift in DPTA's emission spectrum, a change in its fluorescence intensity (due to quenching or altered quantum yield), or a modification of its fluorescence lifetime.

  • Experimental Approach: Titrate a solution of DPTA-labeled liposomes with increasing concentrations of the drug candidate and monitor the changes in DPTA's fluorescence parameters. The magnitude of the change can be used to determine the binding affinity (e.g., by fitting the data to a binding isotherm).

Elucidating the Location and Orientation of Drugs in the Membrane

By using DPTA in conjunction with other fluorescent probes that localize to different depths within the bilayer, it is possible to triangulate the approximate location of a drug molecule. If a drug causes a significant change in the fluorescence of DPTA but not in a probe located deep within the hydrophobic core, it suggests that the drug's primary site of interaction is at the membrane interface.

High-Throughput Screening (HTS) for Membrane-Interacting Compounds

The fluorescence-based nature of DPTA assays makes them amenable to high-throughput screening formats.[7][8][9]

  • Assay Principle: DPTA-labeled liposomes can be dispensed into microtiter plates, and a library of compounds can be added to the wells. A change in fluorescence upon compound addition would indicate a membrane interaction.

  • Advantages: This approach allows for the rapid screening of large compound libraries to identify molecules with membrane-disrupting or membrane-binding properties early in the drug discovery process.

Diagram: High-Throughput Screening Workflow for Drug-Membrane Interactions

HTS_Workflow Start Start Plate_Prep 1. Dispense DPTA-labeled Liposomes into Microtiter Plate Start->Plate_Prep Compound_Addition 2. Add Compounds from Library to Wells Plate_Prep->Compound_Addition Incubation 3. Incubate Compound_Addition->Incubation Fluorescence_Reading 4. Read Fluorescence Signal (Intensity, Lifetime, etc.) Incubation->Fluorescence_Reading Data_Analysis 5. Identify 'Hits' with Significant Fluorescence Changes Fluorescence_Reading->Data_Analysis End Hit Compounds for Further Study Data_Analysis->End

Caption: A high-throughput screening workflow using DPTA to identify membrane-active compounds.

Conclusion and Future Perspectives

8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (DPTA) is a specialized fluorescent probe that offers unique advantages for studying the lipid-water interface of biological membranes. Its "superpolar" nature ensures its localization in this critical region, making its fluorescence output a sensitive reporter of local polarity, hydration, and lipid packing. The methodologies outlined in this guide provide a framework for leveraging DPTA in both fundamental research and applied drug development.

As our appreciation for the role of membrane biophysics in health and disease continues to grow, tools like DPTA will become increasingly vital. Future applications may include its use in more complex model membrane systems that better mimic the heterogeneity of cellular membranes, as well as its integration into advanced microscopy techniques for spatially resolved measurements of membrane properties in living cells. The continued application of DPTA and probes like it will undoubtedly shed further light on the intricate workings of the cell membrane and aid in the rational design of new and more effective therapeutics.

References

  • Fluorescence Lifetime Imaging of Membrane Lipid Order with a Ratiometric Fluorescent Probe. Biophysical Journal. (2015). [Link]

  • FLUORESCENCE QUENCHING OF PYRENE DERIVATIVES BY NITROXIDES IN MICROHETEROGENEOUS SYSTEMS. ResearchGate. (n.d.). [Link]

  • Quenching of fluorescence of pyrene-substituted lecithin by tetracyanoquinodimethane in liposomes. PMC. (n.d.). [Link]

  • The Secret Lives of Fluorescent Membrane Probes as Revealed by Molecular Dynamics Simulations. PMC. (n.d.). [Link]

  • Influence of Pyrene-Labeling on Fluid Lipid Membranes. ACS Publications. (2006). [Link]

  • Pyrene-labeled lipids as tools in membrane biophysics and cell biology. ResearchGate. (n.d.). [Link]

  • A Fluorescent Membrane Tension Probe. PMC. (n.d.). [Link]

  • Fluorescence lifetime imaging of membrane lipid order with a ratiometric fluorescent probe. PubMed. (2015). [Link]

  • Fluorescent probes for asymmetric lipid bilayers: synthesis and properties in phosphatidyl choline liposomes and erythrocyte membranes. PubMed. (n.d.). [Link]

  • New fluorescent octadecapentaenoic acids as probes of lipid membranes and protein-lipid interactions. PubMed. (n.d.). [Link]

  • Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. Frontiers. (2016). [Link]

  • A fluorescent probe for lipid droplet polarity imaging with low viscosity crosstalk. RSC Publishing. (n.d.). [Link]

  • High Throughput In Vitro Screening for Transdermal Drug Delivery. Pharma's Almanac. (2022). [Link]

  • Application of Droplet-Array Sandwiching Technology to Click Reactions for High-Throughput Screening. MDPI. (2025). [Link]

  • [High-throughput Screening Technology for Selective Inhibitors of Transporters and Its Application in Drug Discovery]. PubMed. (n.d.). [Link]

Sources

Photophysical Characteristics and Supramolecular Dynamics of 8-Decyloxypyrene-1,3,6-Trisulfonic Acid (PTS10)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of fluorescent probes is a cornerstone of modern drug development, biophysics, and supramolecular chemistry. 8-Decyloxypyrene-1,3,6-trisulfonic acid (commonly referred to as PTS10, CAS: 110995-88-5) represents a highly specialized amphiphilic derivative of the well-known pH-sensitive dye, pyranine (HPTS). By functionalizing the core pyrene scaffold with a hydrophobic decyl chain and retaining the highly hydrophilic trisulfonate headgroup, PTS10 exhibits unique photophysical behaviors. This technical guide explores the causality behind its spectral signatures, its utility in probing micellar environments, and self-validating experimental workflows for characterizing its supramolecular assemblies.

Molecular Architecture & Photophysical Causality

The ESPT Blockade

The parent molecule, HPTS, is renowned for its Excited-State Proton Transfer (ESPT). Upon photon absorption, the pKa of the hydroxyl group drops precipitously, allowing the molecule to donate a proton to the aqueous solvent. This results in a massive Stokes shift, emitting green fluorescence (~510 nm) from the deprotonated state[1].

In PTS10, the hydroxyl group is converted into a decyl ether linkage. This structural modification completely abolishes the ESPT pathway because there is no longer an ionizable proton available[1]. Consequently, the photophysics of PTS10 are locked into the Locally Excited (LE) state.

Spectral Signatures

Because ESPT is blocked, the absorption and emission spectra of PTS10 closely mirror those of shorter-chain alkylated derivatives like 8-methoxypyrene-1,3,6-trisulfonic acid (MPTS)[2].

  • Absorption: The ground-state absorption maximum remains centered at ~403 nm , characteristic of the protonated-like pyrene trisulfonate chromophore[3].

  • Emission: Radiative decay occurs directly from the LE state, yielding a blue fluorescence emission maximum between 435 nm and 445 nm , depending on the local concentration and microenvironmental polarity[4].

Photophysics S0 Ground State (S0) PTS10 S1 Locally Excited State (S1) ~403 nm Excitation S0->S1 hν (Absorption) Emission Fluorescence Emission ~435-445 nm (LE State) S1->Emission Radiative Decay ESPT Excited-State Proton Transfer (ESPT) S1->ESPT Blocked by Decyl Ether HPTS_Em HPTS Green Emission ~510 nm ESPT->HPTS_Em Normal Pyranine Pathway

Figure 1: Photophysical state transitions of PTS10 demonstrating the blockade of ESPT.

Supramolecular Dynamics: Micellization & Co-Assembly

The Electrostatic Repulsion Paradox

Despite possessing a highly hydrophobic 10-carbon alkyl tail, PTS10 exhibits an unusually high Critical Micelle Concentration (CMC) in pure water. Extrapolations from homologous amphiphilic pyranines (POCn) place the CMC of the C10 derivative at >20 mM [4].

The Causality: The steric and electrostatic repulsion generated by the three bulky, negatively charged sulfonate groups (-SO₃⁻) on the pyrene headgroup vastly overpowers the hydrophobic effect of the decyl tail. The monomers actively repel each other, preventing spontaneous aggregation at low concentrations[5].

Complexation-Induced Micellization

This high CMC can be artificially bypassed through the introduction of an electron acceptor such as Methylviologen (MV²⁺) . MV²⁺ acts as a multivalent counterion, binding electrostatically to the trisulfonate headgroups. This charge neutralization drastically reduces headgroup repulsion, triggering a phenomenon known as complexation-induced micellization, which can lower the effective CMC by a factor of 10⁵[5]. Simultaneously, the close proximity of the pyrene core to MV²⁺ results in profound static fluorescence quenching via charge transfer[4].

Micellization Monomer PTS10 Monomers (High Electrostatic Repulsion) MV Addition of Methylviologen (MV²⁺ Electron Acceptor) Monomer->MV Introduce Acceptor Complex Electrostatic Complex [PTS10 : MV²⁺] MV->Complex Charge Neutralization Micelle Complexation-Induced Micelle (CMC reduced by 10⁵) Complex->Micelle Hydrophobic Aggregation Quenching Static Fluorescence Quenching (Charge Transfer) Complex->Quenching Photophysical Response

Figure 2: Mechanism of complexation-induced micellization and fluorescence quenching.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the evaluation of PTS10 requires orthogonal validation. Relying solely on the intrinsic fluorescence of PTS10 to determine micellization is flawed, as excimer formation can convolute the data. Instead, we utilize self-validating systems.

Protocol 1: Solvatochromic Determination of CMC using Nile Red

To independently verify the formation of a hydrophobic micellar core, the solvatochromic dye Nile Red is employed. Nile Red is non-fluorescent in water but emits strongly when partitioned into a lipid/micelle core[4].

  • Probe Preparation: Dissolve Nile Red in ethanol to create a 1 mM stock. Aliquot 10 µL into a series of glass vials and evaporate the solvent under a gentle N₂ stream to form a thin film.

  • Gradient Formulation: Prepare a concentration gradient of PTS10 in a physiological buffer (pH 7.4), ranging from 10⁻⁵ M to 10⁻¹ M.

  • Equilibration: Add 1 mL of each PTS10 dilution to the Nile Red vials. Sonicate the samples for 15 minutes at 25°C to ensure complete partitioning of the dye into any formed micelles.

  • Spectral Acquisition: Excite the samples at 520 nm. Record the emission spectra from 550 nm to 750 nm.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (~634 nm) against the logarithmic concentration of PTS10. The sharp inflection point where fluorescence intensity spikes indicates the CMC.

Protocol 2: Static Quenching & Co-Assembly Assay

This protocol validates the host-guest interaction between PTS10 and MV²⁺[5].

  • Baseline Measurement: Prepare a 10 µM solution of PTS10 in deionized water. Record the baseline fluorescence emission spectrum (λ_ex = 403 nm, λ_em = 435 nm).

  • Titration: Sequentially titrate a 1 mM stock solution of MV²⁺ into the PTS10 solution, ensuring the total volume change does not exceed 5% (to avoid dilution artifacts).

  • Equilibration & Reading: Allow 2 minutes of stirring after each addition. Record the emission spectrum.

  • Stern-Volmer Analysis: Plot F0​/F (Baseline Intensity / Quenched Intensity) versus [MV²⁺]. A linear plot indicates dynamic quenching, whereas an upward-curving plot confirms the formation of a static electrostatic ground-state complex prior to micellization.

Quantitative Data Summary

The following table summarizes the comparative photophysical and supramolecular properties of PTS10 against its parent and short-chain analogs, providing a rapid reference for assay design[3],[4],[1].

ParameterHPTS (Pyranine)MPTS (C1 Alkylated)PTS10 (C10 Alkylated)
Headgroup Architecture -OH, 3x -SO₃⁻-OCH₃, 3x -SO₃⁻-OC₁₀H₂₁, 3x -SO₃⁻
Absorption Max (λ_abs) 403 nm (protonated)~403 nm~403 nm
Emission Max (λ_em) 510 nm (ESPT derived)~431 - 436 nm~435 - 445 nm
ESPT Capability ActiveBlockedBlocked
Critical Micelle Conc. N/A (Hydrophilic)N/A (Hydrophilic)>20 mM (Pure Water)
Response to MV²⁺ Dynamic QuenchingStatic QuenchingCo-assembly & Quenching

References

  • Aggregation of Amphiphilic Pyranines in Water: Facile Micelle Formation in the Presence of Methylviologen. Langmuir, ACS Publications.[Link]

  • Proton Transfer Dynamics in the Aprotic Proton Accepting Solvent 1-Methylimidazole. The Journal of Physical Chemistry B, ACS Publications.[Link]

  • 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt CAS#110995-88-5. Food Contact Materials Regulations Database, ChemRadar.[Link]

Sources

The Role of the Decyl Carbon Chain in 8-Decyloxypyrene-1,3,6-Trisulfonic Acid Trisodium Salt Fluorescence: A Mechanistic Guide for Interfacial Probing

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of fluorescence spectroscopy and lipid membrane biophysics, the engineering of molecular probes dictates the fidelity of the data acquired. 8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (CAS: 110995-88-5)[1], frequently referred to as C10-HPTS, represents a masterclass in rational probe design. By appending a 10-carbon (decyl) chain to the highly water-soluble pyranine (HPTS) core via an ether linkage, researchers fundamentally alter both the photophysics and the physical chemistry of the molecule.

This technical guide dissects the causality behind the decyl carbon chain's role, explaining how it eliminates excited-state proton transfer (ESPT), drives selective interfacial anchoring, and establishes C10-HPTS as a premier "superpolar lipid probe" for evaluating critical micelle concentrations (CMC) and reversed micelle interiors[2][3].

Structural Causality: The Dichotomy of C10-HPTS

The architectural brilliance of C10-HPTS lies in its extreme amphiphilicity, which is governed by two opposing structural domains:

  • The Superpolar Headgroup: The pyrene-1,3,6-trisulfonate core possesses three negative charges at physiological pH. This imparts massive aqueous solubility and prevents the molecule from passively diffusing across hydrophobic lipid bilayers (the "no flip-flop" rule).

  • The Decyl Carbon Chain (C10): The addition of the C10 chain serves a dual purpose. Chemically, it etherifies the 8-hydroxyl group of native HPTS. Physically, it provides a precisely tuned hydrophobic driving force ( ΔGtransfer​ ) that anchors the probe into lipid bilayers or micelles without causing the severe aqueous insolubility seen in longer-chain derivatives (e.g., octadecyl variants)[2].

The Photophysical Consequence: Blocking ESPT

Native HPTS is a widely used pH sensor because its 8-hydroxyl group becomes highly acidic upon photon absorption, triggering Excited-State Proton Transfer (ESPT) to the surrounding water. This results in dual emission peaks (protonated vs. deprotonated).

The causality of the decyl chain: By converting the hydroxyl group to a decyl ether (O-C10H21), the dissociable proton is removed. ESPT becomes structurally impossible. Consequently, C10-HPTS is locked into emitting solely from its Locally Excited (LE) state. This renders its fluorescence completely independent of physiological pH fluctuations , ensuring that any changes in fluorescence intensity or wavelength are strictly due to the polarity of the local microenvironment (solvatochromism) or probe aggregation, not pH artifacts.

Photophysics GS Ground State (S0) C10-HPTS LE Locally Excited State (S1) ESPT Blocked GS->LE Photon Absorption (Ex: ~380 nm) Emission Monomer Emission (~430 nm) LE->Emission Dilute Conditions (Low local conc.) Excimer Excimer Emission (~480 nm) LE->Excimer Interfacial Anchoring (High local conc.)

Photophysical pathways of C10-HPTS demonstrating pH-independent monomer and excimer emission.

Photophysical and Physicochemical Properties

To understand the operational advantages of C10-HPTS, it is essential to compare it directly to its parent molecule, HPTS. The table below summarizes the quantitative and qualitative shifts induced by the decyl chain.

PropertyNative HPTS (Pyranine)C10-HPTS (Decyl-HPTS)Mechanistic Impact of the Decyl Chain
Molecular Formula C16H7Na3O10S3C26H30O10S3[4]Introduces a 10-carbon hydrophobic tail.
Monoisotopic Mass 459.88 Da598.10 Da[4]Increases molecular weight and steric bulk.
ESPT Capability Yes (pKa* ~ 1.4)No Eliminates pH-dependent dual emission.
Primary Emission ~510 nm (Deprotonated)~430 nm (Monomer LE)Locks emission to the blue spectrum.
Lipid Partitioning Poor (Highly hydrophilic)Excellent (Amphiphilic)Tail anchors into hydrophobic cores[2].
Membrane Dynamics ImpermeantOuter Leaflet Only Trisulfonate headgroup prevents flip-flop.

Self-Validating Experimental Workflows

The primary application of superpolar lipid probes like C10-HPTS is the precise determination of Critical Micelle Concentrations (CMC) of non-ionic detergents and the assessment of reversed micelle interiors[2][3]. The following protocol is designed as a self-validating system : it utilizes the distinct photophysics of the decyl chain to provide an internal proof of mechanism.

Protocol: Determination of Critical Micelle Concentration (CMC)

Causality of the Method: In purely aqueous environments, C10-HPTS exists as a monomer with baseline fluorescence. As surfactant concentration increases and micelles form, the decyl chain thermodynamically drives the probe to partition into the micellar interface. This sudden transition from a high-polarity aqueous environment to a lower-polarity lipid interface reduces non-radiative decay pathways, resulting in a sharp, measurable increase in fluorescence intensity at 430 nm.

Step-by-Step Methodology:

  • Preparation of Surfactant Gradient: Prepare a series of 15-20 vials containing the target non-ionic surfactant in a buffered aqueous solution (e.g., 10 mM HEPES, pH 7.4). The concentrations should span from 10-fold below to 10-fold above the estimated CMC.

  • Probe Spiking: Add C10-HPTS to each vial to achieve a final, constant probe concentration of 1.0 µM.

    • Self-Validation Control: Prepare a parallel set of vials spiked with 1.0 µM native HPTS. Because HPTS lacks the decyl chain, it will not partition into the micelles, and its fluorescence will remain flat across the gradient, proving that the signal change in the test group is solely due to the decyl chain's anchoring effect.

  • Equilibration: Incubate the samples in the dark at 25°C for 30 minutes to ensure thermodynamic equilibrium of micelle formation and probe partitioning.

  • Fluorescence Acquisition: Excite the samples at 380 nm and record the emission spectrum from 400 nm to 550 nm. Extract the peak intensity at ~430 nm (Monomer LE state).

  • Data Analysis: Plot the fluorescence intensity at 430 nm against the logarithmic concentration of the surfactant ( Log[Surfactant] ). The CMC is identified as the sharp inflection point where fluorescence intensity abruptly escalates.

Workflow Step1 1. Prepare Surfactant Gradient (Below to Above Expected CMC) Step2 2. Spike 1 µM C10-HPTS (Hydrophobic Decyl Anchoring) Step1->Step2 Step3 3. Equilibrate (30 min, Dark) (Allow Micelle Partitioning) Step2->Step3 Step4 4. Measure Fluorescence (Ex: 380 nm, Em: 430 nm) Step3->Step4 Step5 5. Identify Inflection Point (Self-Validating CMC Value) Step4->Step5

Self-validating experimental workflow for determining Critical Micelle Concentration (CMC).

Advanced Interfacial Dynamics: Excimer Formation

Beyond simple CMC determination, the decyl chain enables C10-HPTS to act as a proximity sensor. Because the trisulfonate headgroup restricts the probe to the 2D plane of the lipid-water interface, increasing the concentration of C10-HPTS forces the pyrene moieties into close physical proximity.

When an excited-state C10-HPTS molecule collides with a ground-state C10-HPTS molecule within the micelle or lipid raft, they form an excimer (excited dimer). This shifts the emission from the monomer peak (~430 nm) to a broad excimer peak (~480 nm). Researchers can calculate the IExcimer​/IMonomer​ ratio to quantify membrane fluidity, lipid packing density, and the microviscosity of reversed micelles[3]. The decyl chain is the absolute prerequisite for this phenomenon, as it guarantees the high local concentration required for excimer formation at the interface.

References

  • ChemRadar. (n.d.). 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt CAS#110995-88-5 | FCMD. Retrieved April 5, 2026, from [Link]

  • PubChemLite / Université du Luxembourg. (n.d.). 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (C26H30O10S3). Retrieved April 5, 2026, from [Link]

Sources

Technical Whitepaper: 8-Decyloxypyrene-1,3,6-Trisulfonic Acid Trisodium Salt (CAS 110995-88-5) in Advanced Fluorometry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of membrane biophysics and drug formulation, accurately characterizing the lipid-water interface and determining the critical micelle concentration (CMC) of non-ionic detergents is paramount. 8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (CAS 110995-88-5) , frequently designated as PTS10 , is a highly specialized, superpolar fluorescent lipid probe designed for these exact applications[1]. Unlike traditional hydrophobic probes that bury themselves deep within lipid cores, PTS10 utilizes an amphiphilic architecture—combining a lipophilic decyl chain with a massive, highly charged pyrene-trisulfonate headgroup—to anchor precisely at the micellar interface[2]. This whitepaper details the physicochemical properties, safety profile, structural mechanistics, and field-proven protocols for utilizing PTS10 in advanced spectrofluorometric assays.

Physicochemical Profiling & Material Safety Data

To ensure reproducible assay development, understanding the baseline properties and handling requirements of PTS10 is critical.

Quantitative Data Summary
PropertyValue
Chemical Name 8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt
Synonyms PTS10
CAS Number 110995-88-5[3]
Molecular Formula C26H27Na3O10S3[3]
Molecular Weight 664.65 g/mol
Purity Standard ≥95% (TLC)
Hazard Class Xi (Irritant)[4]
Risk Statements R36/37/38 (Irritating to eyes, respiratory system, skin)[4]
Safety Statements S26, S36 (Rinse eyes immediately; wear protective clothing)[4]
Safety Causality & Handling Logic

The classification of PTS10 as an Xi (Irritant) is a direct consequence of its molecular design. Because PTS10 is an amphiphilic molecule, it inherently possesses synthetic surfactant properties[4].

  • The Causality: Upon accidental contact with the skin (stratum corneum) or eyes (corneal epithelium), the lipophilic decyl tail intercalates into native biological lipid bilayers. Simultaneously, the bulky, triply-charged sulfonate headgroup induces steric and electrostatic repulsion, disrupting normal lipid packing. This membrane destabilization increases cellular permeability and triggers localized inflammatory cascades, manifesting clinically as irritation. Consequently, handling protocols must mandate the use of chemical-resistant gloves and tightly sealed safety goggles to prevent bilayer intercalation in vivo.

Structural Mechanistics & Fluorescence Dynamics

The utility of PTS10 relies on the unique photophysics of the pyrene fluorophore, which is exquisitely sensitive to the polarity and hydration state of its microenvironment.

  • Aqueous State (Quenched): In bulk water, the hydrophobic decyl tail induces transient self-aggregation or exposes the pyrene core to water-mediated non-radiative decay pathways, resulting in a low baseline fluorescence quantum yield.

  • Micellar Partitioning (Enhanced Emission): When a host detergent reaches its CMC, micelles form. The decyl tail of PTS10 rapidly partitions into the hydrophobic core of the micelle. However, the superpolar trisulfonate headgroup is energetically prohibited from entering the hydrophobic interior, forcing the pyrene moiety to anchor rigidly at the water-lipid interface[2].

  • The Causality of the Shift: This rigid anchoring restricts the rotational freedom of the fluorophore and shields it from aqueous quenchers. The transition from a highly polar aqueous environment to the semi-polar micellar interface triggers a sharp, measurable increase in fluorescence intensity and a characteristic spectral shift, serving as a binary indicator of micellization[5].

Mechanism A Aqueous Phase (Hydrated PTS10) B Detergent Monomers (Pre-Micellar) A->B Titration C Micellization (CMC Threshold) B->C Aggregation D Probe Partitioning (Decyl Tail in Core) C->D Insertion E Fluorescence Shift (High Quantum Yield) D->E Shielding

Fig 1. Mechanistic pathway of PTS10 partitioning into micelles and subsequent fluorescence shift.

Experimental Protocol: Evaluating Critical Micelle Concentration (CMC)

The following methodology utilizes 5[5].

Step-by-Step Methodology
  • Stock Preparation: Prepare a 1 mM stock solution of PTS10 in Milli-Q water.

    • Causality: PTS10 is highly water-soluble due to its trisulfonate headgroup. A concentrated 1 mM stock ensures that subsequent additions to detergent solutions require negligible volumes, preventing unwanted dilution of the detergent matrix.

  • Detergent Titration Series: Prepare a logarithmic dilution series of the target non-ionic detergent spanning concentrations well below and above the theoretical CMC.

  • Probe Aliquoting: Add the PTS10 stock to each detergent sample to achieve a final probe concentration of exactly 2 µM .

    • Causality: Limiting the probe concentration to 2 µM is structurally critical. At higher concentrations, pyrene derivatives undergo excimer (excited dimer) formation, emitting at a longer wavelength (~480 nm). Excimer formation would artificially deplete the monomer emission signal (~370-400 nm) used to track interface partitioning, invalidating the assay.

  • Equilibration: Incubate the samples in the dark for 30 minutes at 25°C.

    • Causality: Thermodynamic equilibrium must be reached to ensure complete partitioning of the decyl tail into the micellar cores. Dark incubation prevents photobleaching of the pyrene core.

  • Spectrofluorometric Analysis: Excite the samples at ~360 nm and record the emission spectra from 370 nm to 450 nm.

  • Data Plotting: Plot the peak monomer emission intensity (e.g., at 395 nm) against the logarithm of the detergent concentration.

System Self-Validation

This protocol operates as a self-validating system . By including a 0 mM detergent control, the baseline hydration fluorescence is intrinsically established. Because the transition of PTS10 from water to the micellar interface causes a mathematically sharp inflection point in the emission curve, the assay requires no external calibration standards. The inflection point itself serves as an internal binary switch, definitively validating the CMC threshold[2].

Protocol S1 1. Prepare 1 mM PTS10 Stock S3 3. Add PTS10 (Final 2 µM) S1->S3 S2 2. Prepare Detergent Series S2->S3 S4 4. Equilibrate (30 min, 25°C) S3->S4 S5 5. Spectrofluorometry (Ex: 360nm) S4->S5 S6 6. Plot Intensity vs Log[Det] S5->S6

Fig 2. Step-by-step spectrofluorometric workflow for determining critical micelle concentration.

Advanced Applications in Drug Development

Beyond CMC evaluation, the strict interfacial localization of PTS10 makes it an invaluable tool in advanced biophysics:

  • Liposome Fusion Assays: In drug delivery development, monitoring the fusion of lipid nanoparticles is critical. PTS10 can be utilized as a superpolar tracer to monitor the mixing of aqueous contents or the merging of outer lipid leaflets during liposome fusion events[1].

  • Cell Lysis Monitoring: Because the fluorescence quantum yield of PTS10 drops precipitously when released from a lipid interface into a bulk aqueous environment, it serves as a highly sensitive, real-time kinetic probe for monitoring cell lysis or the degradation of lipid-based drug carriers[1].

References

  • 8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt — Chemical Data Source: NextSDS URL
  • 30723 | Sigma-Aldrich (Purity & Molecular Weight)
  • 8-DECYLOXYPYRENE-1,3,6-TRISULFONIC ACID TRISODIUM SALT Properties and SDS Source: ChemicalBook URL
  • Fluorescent monomers and polymers containing same for use in industrial water systems (US6312644B1)
  • Evaluation of critical micelle concentrations of non-ionic detergents using new superpolar lipid probes Source: Chemistry and Physics of Lipids / Semantic Scholar URL

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Methodological & Application

Application Note: Determination of Critical Micelle Concentration (CMC) Using the Superpolar Lipid Probe 8-Decyloxypyrene-1,3,6-Trisulfonic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Micellar Characterization

The Critical Micelle Concentration (CMC) is a fundamental thermodynamic parameter defining the concentration at which surfactant monomers spontaneously self-assemble into micelles. Accurate determination of the CMC is critical in drug formulation, liposome preparation, and membrane protein extraction. Traditional fluorescent probes (e.g., pyrene, DPH) are highly hydrophobic and partition deeply into the micelle core. However, their extreme hydrophobicity can artificially induce early micellization or perturb the micelle structure, leading to inaccurate CMC estimations.

To circumvent this, 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (DPTS) [1] was developed as a "superpolar lipid probe"[2]. By combining a hydrophobic lipid tail with an exceptionally polar, bulky fluorophore headgroup, DPTS provides a highly sensitive, non-perturbing readout of the micelle-water interface[2].

Mechanistic Rationale: The "Superpolar" Advantage

The structural causality behind DPTS makes it an ideal self-validating system for CMC evaluation. The molecule consists of a C10 (decyl) alkyl chain attached to a pyrene-1,3,6-trisulfonate headgroup[3].

When introduced to an aqueous surfactant solution:

  • Below the CMC: The probe remains in the aqueous phase. The highly polar water molecules quench the pyrene fluorescence, resulting in a low baseline signal[4].

  • Above the CMC: The C10 decyl chain anchors into the hydrophobic core of the newly formed micelle. Crucially, the three negatively charged sulfonate groups physically prevent the headgroup from burying into the core[2].

  • Fluorescence Enhancement: The pyrene fluorophore is immobilized at the micelle-water interface, restricting its rotational freedom and shielding it from aqueous quenchers. This microenvironmental shift triggers a sharp, quantifiable increase in fluorescence quantum yield[5].

DPTS_Mechanism cluster_0 Aqueous Environment (< CMC) cluster_1 Micellar Environment (> CMC) FreeProbe Free DPTS Probe (Quenched by Water) BoundProbe Partitioned DPTS Probe (High Quantum Yield) FreeProbe->BoundProbe Hydrophobic Partitioning Monomers Surfactant Monomers Micelle Self-Assembled Micelle Monomers->Micelle Concentration > CMC Headgroup Pyrene-Trisulfonate Headgroup Anchored at Interface BoundProbe->Headgroup Tail C10 Decyl Chain Inserted in Core BoundProbe->Tail

Mechanistic model of DPTS partitioning and fluorescence enhancement upon micellization.

Materials and Reagents

  • Fluorescent Probe: 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (CAS: 110995-88-5)[3].

  • Target Surfactants: Non-ionic detergents (e.g., Triton X-100, Tween 80, DDM)[2].

  • Assay Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4 (or buffer specific to your application).

  • Equipment: Spectrofluorometer or fluorescence microplate reader (e.g., equipped with monochromators for excitation at ~380 nm and emission scanning at 400–500 nm).

Self-Validating Experimental Workflow

To ensure trustworthiness and reproducibility, this protocol incorporates built-in validation steps to prevent probe-induced artifacts.

Step 1: Preparation of the DPTS Working Solution

  • Action: Dissolve DPTS in ultra-pure water or methanol to form a 1 mM stock. Dilute to a 1 µM working solution in the target assay buffer.

  • Causality: The probe concentration must be strictly maintained at ≤ 1 µM. Higher concentrations risk self-aggregation of the amphiphilic probe, which would artificially skew the apparent CMC of the target surfactant.

  • Self-Validation: Measure the fluorescence of the 1 µM working solution without surfactant. A low, stable baseline confirms the absence of probe self-micellization[4].

Step 2: Surfactant Titration Series

  • Action: Prepare a logarithmic concentration series of the target non-ionic detergent (e.g., from 0.001 mM to 100 mM, depending on the expected CMC).

  • Causality: A logarithmic scale is essential because micellization is a cooperative, non-linear thermodynamic process. A linear scale would fail to capture the sharp inflection point accurately.

Step 3: Equilibration

  • Action: Mix equal volumes of the DPTS working solution and the surfactant dilutions. Incubate in the dark at 25°C for 30 minutes.

  • Causality: Micelle assembly and the subsequent partitioning of the bulky DPTS probe into the micelle interface require time to reach thermodynamic equilibrium. Incubation in the dark prevents photobleaching of the pyrene fluorophore.

Step 4: Fluorometric Acquisition

  • Action: Transfer samples to a quartz cuvette or a black 96-well microplate. Excite at 380 nm and record the emission spectrum from 400 nm to 500 nm, extracting the peak intensity at ~430 nm.

  • Causality: The pyrene-1,3,6-trisulfonate moiety exhibits a strong quantum yield increase upon shielding from aqueous quenchers[5]. The 380/430 nm Ex/Em pair provides optimal signal-to-noise for this specific derivative.

Step 5: Data Analysis

  • Action: Plot Fluorescence Intensity (at 430 nm) vs. Log[Surfactant Concentration].

  • Causality: The data will show a flat baseline at low concentrations and a steep linear increase post-micellization. The CMC is mathematically defined as the intersection of the extrapolated baseline and the steep growth curve[4].

Workflow Step1 1. Probe Prep (1 µM DPTS) Step3 3. Equilibration (30 min, 25°C) Step1->Step3 Step2 2. Titration (Log Series) Step2->Step3 Step4 4. Fluorometry (Ex:380/Em:430) Step3->Step4 Step5 5. Analysis (Int vs. Log[C]) Step4->Step5

Step-by-step experimental workflow for evaluating CMC using the DPTS fluorescent probe.

Quantitative Data Interpretation

When executing this protocol, the expected CMC values for common non-ionic detergents should align with the reference ranges provided below. A successful assay will yield a sharp inflection point precisely at these concentrations.

Detergent NameAbbreviationTypical CMC Range (mM)DPTS Fluorescence Response Profile
Polysorbate 80 Tween 800.010 – 0.015Sharp intensity increase at ~0.012 mM; high interfacial stability.
n-Dodecyl-β-D-maltoside DDM0.15 – 0.18Distinct inflection at ~0.17 mM; excellent probe partitioning.
Octylphenol Ethoxylate Triton X-1000.20 – 0.30Strong signal enhancement at ~0.24 mM; minimal core penetration.
n-Octyl-β-D-glucoside OG18.0 – 20.0Late inflection at ~18 mM; requires higher surfactant titration range.

Note: Variations in buffer ionic strength and temperature will shift these absolute values. The DPTS probe is robust across pH 5.0–9.0 due to the low pKa of the sulfonate groups.

References

  • ChemRadar Database. (2024). 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt CAS#110995-88-5. Food Contact Materials Regulations Database.

  • Kriechbaum, M., Wolfbeis, O. S., & Koller, E. (1987). Evaluation of critical micelle concentrations of non-ionic detergents using new superpolar lipid probes. Chemistry and Physics of Lipids, 44(1), 19-29. DOI: 10.1016/0009-3084(87)90003-X.

  • Sigma-Aldrich. (2024). Product Specification: 8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (30723).

  • ResearchGate / Scientific Literature. (2002). Optical Investigation of Single Fluorophores and their Application. Discusses the fluorescence emission properties and enhancement of pyrene-trisulfonate derivatives.

Sources

Application Notes and Protocols for 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (DPTS) in Lipid Bilayer Studies

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling Membrane Dynamics with DPTS

The lipid bilayer is the fundamental structure of cellular membranes, a dynamic and heterogeneous environment crucial for cellular processes ranging from signal transduction to membrane trafficking. Understanding the biophysical properties of this two-dimensional fluid requires sophisticated tools. Fluorescent probes that report on their local environment are indispensable in this field.

8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (DPTS) is a uniquely designed fluorescent probe for the study of lipid bilayers. Its amphipathic structure is key to its function:

  • Pyrene Fluorophore: The core of the probe is the pyrene moiety, a polycyclic aromatic hydrocarbon with distinct and environment-sensitive fluorescence properties.

  • Decyloxy Chain (-OC₁₀H₂₁): This ten-carbon alkyl chain serves as a hydrophobic anchor, partitioning the probe into the lipid bilayer's acyl chain region.

  • Trisulfonic Acid Groups (-SO₃⁻): Three sulfonate groups render the molecule highly water-soluble, ensuring the pyrene moiety resides at the polar/apolar interface of the membrane rather than being lost in the aqueous phase.

This unique architecture allows DPTS to probe several key aspects of lipid bilayer structure and dynamics, including membrane fluidity, lipid mixing during fusion events, and the characterization of distinct lipid domains. This guide provides the foundational principles and detailed protocols for leveraging DPTS in your research.

Principle of Operation: The Photophysics of a Pyrene-Based Probe

The utility of DPTS stems from the well-characterized photophysics of the pyrene molecule. Pyrene exhibits two primary fluorescent states: a monomer and an excimer.

  • Monomer Emission: An isolated, excited-state pyrene molecule emits fluorescence with a characteristic structured spectrum, typically with peaks between 370 and 410 nm.

  • Excimer Emission: When an excited-state pyrene monomer encounters a ground-state monomer, they can form a transient, unstable dimer called an excimer (excited-state dimer). The excimer emits a broad, unstructured, and red-shifted fluorescence, typically centered around 470-500 nm.

The formation of the excimer is a diffusion-controlled process. Therefore, the ratio of excimer to monomer fluorescence intensity (E/M ratio) is highly dependent on the local concentration and the lateral diffusion coefficient of the probe within the membrane. A higher E/M ratio indicates closer proximity and/or higher mobility of the DPTS molecules.

Figure 1. Pyrene monomer vs. excimer fluorescence.

Furthermore, the fluorescence spectrum of the pyrene monomer is sensitive to the polarity of its immediate environment. In more polar environments, such as the water-rich interface of a lipid bilayer, subtle shifts in the emission spectrum can be observed. This property allows DPTS to act as an environment-sensitive probe for characterizing different lipid phases.

Based on its amphipathic nature, DPTS is expected to orient itself at the membrane interface, as depicted below.

Membrane_Insertion cluster_membrane Lipid Bilayer cluster_aqueous_upper Aqueous Environment (Exterior) cluster_aqueous_lower Aqueous Environment (Interior) lipid_head_upper lipid_tail_upper lipid_tail_lower lipid_head_lower probe 8-decyloxypyrene-1,3,6-trisulfonate Decyl Chain

Figure 2. Probable orientation of DPTS in a lipid bilayer.

Quantitative Data Summary

The following table summarizes the key properties of DPTS and related pyrene derivatives, along with recommended starting concentrations for experiments. Note that optimal concentrations may vary depending on the lipid composition and experimental setup and should be determined empirically.

PropertyValue / RecommendationSource / Justification
Chemical Identity 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt-
CAS Number 110995-88-5ChemRadar[1]
Molecular Formula C₂₆H₂₇Na₃O₁₀S₃ChemRadar[1]
Molecular Weight 664.65 g/mol ChemRadar[1]
Solubility Soluble in water and aqueous buffers.Inferred from the trisulfonated structure. Similar compounds like HPTS and other derivatives are highly water-soluble[2].
Monomer Excitation (λex) ~340-350 nmTypical for pyrene derivatives. This wavelength selectively excites the monomer.
Monomer Emission (λem) Structured emission with peaks at ~375 nm, ~395 nm.Based on typical pyrene spectra. The exact peak positions and ratios are sensitive to the local environment[1].
Excimer Emission (λem) Broad, unstructured emission centered at ~470-500 nm.Characteristic of pyrene excimers[1].
Starting Concentration Fluidity/Domain Studies: 0.1 - 2 mol% of total lipid.Fusion Assays: 5 - 15 mol% in labeled liposome population.For fluidity, a low concentration is needed to observe changes in diffusion. For fusion, a high concentration is required to ensure a strong excimer signal that is diluted upon fusion.

Application 1: Analysis of Membrane Fluidity

Principle: Membrane fluidity, a measure of the viscosity of the lipid bilayer, directly influences the lateral diffusion of lipids and embedded probes. As DPTS diffusion increases in a more fluid membrane, the frequency of encounters between excited and ground-state probes rises, leading to a higher probability of excimer formation. Therefore, the E/M fluorescence ratio serves as a reliable index of membrane fluidity. A higher E/M ratio corresponds to higher fluidity.

Protocol: Measuring Fluidity in Liposomes

1. Materials and Reagents:

  • DPTS stock solution (e.g., 1 mM in water or buffer).

  • Lipids of choice (e.g., DOPC for a fluid membrane, DPPC for a gel-phase membrane below its transition temperature) in chloroform.

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

  • Organic solvent (chloroform).

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size).

  • Spectrofluorometer with temperature control.

2. Liposome Preparation (Thin-Film Hydration & Extrusion):

  • In a round-bottom flask, mix the desired lipids in chloroform to achieve a final lipid concentration of ~5-10 mg/mL after hydration.

  • Add the required volume of DPTS stock solution to the lipid mixture to achieve the desired molar percentage (start with 1 mol%). Note: As DPTS is water-soluble, it is typically added during the hydration step (Step 4). However, for better incorporation, a small amount can be dried with the lipids if a solvent-compatible form is available or if co-solvents are used. A more reliable method is to add it to the hydration buffer.

  • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with the hydration buffer containing the calculated amount of DPTS. Vortex vigorously to form multilamellar vesicles (MLVs).

  • To create unilamellar vesicles (LUVs) of a defined size, assemble the mini-extruder with a 100 nm polycarbonate membrane.

  • Extrude the MLV suspension through the membrane at least 11-21 times. The resulting solution should appear translucent.

3. Fluorescence Measurement:

  • Dilute the liposome suspension in pre-warmed buffer to a final lipid concentration of 50-100 µM in a quartz cuvette.

  • Place the cuvette in the temperature-controlled holder of the spectrofluorometer and allow it to equilibrate for 5-10 minutes.

  • Set the excitation wavelength to 345 nm.

  • Record the emission spectrum from 360 nm to 600 nm.

  • Identify the intensity of a monomer peak (I_M, e.g., at 395 nm) and the intensity of the excimer peak (I_E, e.g., at 480 nm).

4. Data Analysis:

  • Calculate the Excimer-to-Monomer (E/M) ratio: E/M = I_E / I_M .

  • Compare the E/M ratios for liposomes of different compositions (e.g., DOPC vs. DPPC at 25°C) or the same composition at different temperatures (e.g., DPPC below and above its phase transition temperature of 41°C).

  • Expected Result: A higher E/M ratio will be observed in more fluid membranes (e.g., DOPC vs. DPPC at 25°C; DPPC at 50°C vs. 25°C), indicating increased lateral diffusion of DPTS.

Application 2: Monitoring Membrane Fusion

Principle: This assay monitors the mixing of lipids between two populations of vesicles. One population is labeled with a high concentration of DPTS (e.g., 10 mol%), resulting in a strong excimer fluorescence signal. The second population is unlabeled. When the two populations fuse, the DPTS probes are diluted into the combined, larger membrane area. This increased distance between probes drastically reduces the probability of excimer formation, leading to a decrease in excimer fluorescence and a corresponding increase in monomer fluorescence.

Fusion_Assay cluster_initial Initial State cluster_final Post-Fusion Labeled Labeled Liposomes (High DPTS Conc.) High Excimer Signal Trigger Add Fusogen (e.g., Ca²⁺, PEG) Labeled->Trigger Unlabeled Unlabeled Liposomes Unlabeled->Trigger Fused Fused Liposome (Diluted DPTS) High Monomer Signal Trigger->Fused Membrane Fusion & Lipid Mixing

Sources

preparation of 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt stock solutions for spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Standardization of 8-Decyloxypyrene-1,3,6-Trisulfonic Acid Trisodium Salt (DPTS) Stock Solutions for Spectroscopy

Introduction & Mechanistic Overview

8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (commonly abbreviated as DPTS or decyloxy-HPTS) is a highly specialized, superpolar amphiphilic fluorescent probe. It is structurally derived from the well-known pH-sensitive dye 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS, or pyranine) by alkylating the 8-hydroxyl group with a 10-carbon decyl chain[1].

While unmodified HPTS undergoes excited-state proton transfer (ESPT) resulting in dual-emission characteristics[2], the etherification of the hydroxyl group in DPTS completely abolishes ESPT[3]. Consequently, DPTS is locked in a photophysical state that yields a single, highly quantum-efficient monomeric emission band (~430 nm). The combination of three highly hydrophilic sulfonate groups and a hydrophobic decyl tail makes DPTS an ideal membrane-bound probe for evaluating critical micelle concentrations (CMC), lipid bilayer dynamics, and cationic surfactant interactions[3]. However, this amphiphilicity also dictates that extreme care must be taken during stock solution preparation to prevent self-micellization, excimer formation, and non-specific surface adsorption.

Physicochemical Properties

To ensure accurate molarity calculations and spectroscopic tracking, reference the quantitative properties of DPTS summarized in Table 1 .

Table 1: Physicochemical Specifications of DPTS

PropertyValue / Description
Chemical Formula C₂₆H₂₇O₁₀S₃Na₃
Molecular Weight ~664.6 g/mol (Anhydrous basis)[1]
Appearance Pale yellow to greenish powder
Solubility High in Water, Methanol, DMSO
Excitation Maximum (λex) ~380 - 405 nm (Solvent dependent)
Emission Maximum (λem) ~430 nm (Monomer) / ~480-500 nm (Excimer)
Photophysical Behavior pH-independent; highly sensitive to local polarity

Causality in Experimental Design (E-E-A-T)

As an application scientist, it is critical to understand why specific steps are taken rather than blindly following a recipe. The preparation of DPTS stocks is governed by three primary causal factors:

  • Solvent Selection and Self-Aggregation: Although DPTS is highly water-soluble due to its trisulfonate core, preparing highly concentrated primary stocks (>1 mM) in pure water forces the hydrophobic decyl chains to self-assemble into pre-micellar aggregates or full micelles. To prevent this, the primary stock must be prepared in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Methanol, which readily solvates the hydrophobic tail and disrupts intermolecular hydrophobic interactions.

  • Concentration Constraints (The Excimer Effect): Pyrene derivatives are notorious for forming excited-state dimers (excimers) when local concentrations are too high. If DPTS molecules are in close proximity during excitation, a ground-state molecule will interact with an excited-state molecule, shifting the emission from a sharp 430 nm peak to a broad, structureless band at ~480-500 nm. Working solutions must be kept strictly in the nanomolar to low micromolar range (< 1 µM) to ensure purely monomeric emission.

  • Surface Adsorption: The amphiphilic nature of DPTS causes it to act like a surfactant. In dilute aqueous solutions, the decyl chain will rapidly adsorb to the hydrophobic walls of standard polypropylene microcentrifuge tubes, drastically reducing the effective concentration of the solution. Always use glass vials or low-binding (hydrophilic) polymer tubes for aqueous working solutions.

Step-by-Step Methodology

Protocol A: Preparation of 10 mM Primary Stock in DMSO

Note: DPTS is light-sensitive. Perform all steps under ambient low-light conditions and use amber vials.

  • Equilibration: Allow the lyophilized DPTS vial to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent condensation, which can introduce water and alter the precise molarity.

  • Weighing: Accurately weigh 6.65 mg of DPTS powder using a microbalance.

  • Dissolution: Transfer the powder to a 2.0 mL amber glass vial. Add exactly 1.0 mL of anhydrous, spectroscopy-grade DMSO.

  • Homogenization: Vortex the solution for 60 seconds. Sonicate in a water bath at room temperature for 2-3 minutes until completely dissolved. The solution should appear clear and slightly yellow.

  • Storage: Aliquot the 10 mM primary stock into 50 µL volumes in amber glass vials with PTFE-lined caps. Purge with argon or nitrogen gas and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Preparation of 1 µM Aqueous Working Solution
  • Thawing: Thaw a 50 µL aliquot of the 10 mM DPTS primary stock at room temperature. Vortex briefly.

  • Intermediate Dilution (Optional but recommended): Dilute 10 µL of the 10 mM stock into 990 µL of DMSO to create a 100 µM intermediate stock.

  • Final Aqueous Dilution: Pipette 10 µL of the 100 µM intermediate stock into 990 µL of your chosen experimental buffer (e.g., PBS, Tris, or Milli-Q water) in a glass cuvette or low-binding tube .

  • Equilibration: Allow the working solution to equilibrate for 10 minutes prior to spectroscopic measurements to ensure complete solvation of the decyl chains in the aqueous matrix.

Protocol C: Spectroscopic Validation

To validate that your stock solution is monomeric and accurately concentrated:

  • Absorbance: Measure the UV-Vis absorbance of the 1 µM working solution from 300 nm to 500 nm. You should observe a structured absorption band peaking around 380-405 nm.

  • Fluorescence: Excite the sample at its absorbance maximum. Record the emission spectrum from 410 nm to 600 nm. A valid, monomeric DPTS solution will show a sharp, structured emission peak at ~430 nm. If a broad shoulder or secondary peak appears >480 nm, the probe is aggregating, and the solution must be further diluted or the solvent system optimized.

Troubleshooting & Quality Control

Table 2: Spectroscopic Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
Broad emission peak at ~480-500 nm Excimer formation due to self-aggregation or micellization.Dilute the working solution. Ensure the primary stock was made in DMSO, not water.
Gradual loss of fluorescence intensity Adsorption of the decyl chain to plastic vessel walls.Switch to silanized glass vials or low-binding tubes.
Blue-shifted or altered absorption spectra Photobleaching or photo-oxidation of the pyrene core.Prepare fresh working solutions. Strictly protect from ambient light during storage.

Experimental Workflows & Photophysical Pathways

The following diagrams illustrate the logical flow of stock preparation and the causality behind the photophysical behavior of DPTS.

G A Weigh DPTS Powder (Protect from light) B Dissolve in Anhydrous DMSO (10 mM Primary Stock) A->B Add solvent to prevent micellization C Aliquot & Store (-20°C, Dark, Argon Purged) B->C Prevent freeze-thaw degradation D Dilute in Aqueous Buffer (< 1 µM Working Sol) B->D Dilute immediately before use E Spectroscopic Validation (Abs: ~400nm, Em: ~430nm) D->E Verify purely monomeric state

Figure 1: Standardized workflow for the preparation and validation of DPTS stock solutions.

G Monomer Monomeric DPTS (Dilute, < 1 µM in Buffer) ExcitedM Excited Monomer (M*) Monomer->ExcitedM hν (Excitation ~400 nm) Aggregate Aggregated/Micellar DPTS (Concentrated / Aqueous) Excimer Excimer Complex (M-M)* Aggregate->Excimer hν (Excitation ~400 nm) ExcitedM->Excimer High Local Concentration (Diffusion-controlled collision) EmissionM Monomer Emission (Sharp, ~430 nm) ExcitedM->EmissionM Radiative Decay (Desired Pathway) EmissionE Excimer Emission (Broad, ~480-500 nm) Excimer->EmissionE Radiative Decay (Indicates Aggregation)

Figure 2: Photophysical pathways of DPTS demonstrating the causality between concentration, aggregation, and resulting emission spectra.

References

  • PubChemLite. (2026). 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (C26H30O10S3). Université du Luxembourg. URL:[Link]

  • Nandi, N., Phukon, A., & Sahu, K. (2018). Pre-micellar interaction or direct monomer to micelle transition for zwitterionic sulfobetaine surfactant in water? A comparative fluorescence study with cationic surfactant. ResearchGate. URL:[Link]

  • The Journal of Physical Chemistry B. (2019). Anomalous Variation of Excited-State Proton Transfer Dynamics inside a Triblock Copolymer–Cationic Surfactant Mixed Micelle. ACS Publications. URL:[Link]

Sources

Application Note: Fluorometric Determination of Non-Ionic Detergent CMC Using 8-Decyloxypyrene-1,3,6-Trisulfonic Acid Trisodium Salt

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural biologists, formulation scientists, and drug development professionals. Application: Membrane protein solubilization, lipid nanoparticle (LNP) formulation, and detergent removal monitoring.

Executive Summary & Mechanistic Grounding

The accurate determination of the Critical Micelle Concentration (CMC) of non-ionic detergents (e.g., DDM, Triton X-100, Tween-20) is a foundational parameter in membrane protein biochemistry and pharmaceutical formulation. Traditional CMC determination methods, such as surface tension measurements or isothermal titration calorimetry (ITC), are highly accurate but require large sample volumes and specialized equipment.

To address this, Kriechbaum, Wolfbeis, and Koller introduced a class of "superpolar lipid probes"[1]. The premier molecule in this class is 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (DPTS-Na3) (CAS: 110995-88-5)[2].

The Causality of the Probe Design

Unsubstituted pyrene is a classic fluorescent probe for CMC, but it suffers from severe limitations: its extremely poor aqueous solubility (~2 µM) necessitates the use of organic co-solvents (like methanol), which artificially alter the solvent dielectric constant and shift the true CMC. Furthermore, hydrophobic pyrene can self-aggregate, forming excimers that confound data interpretation.

DPTS-Na3 solves this through an amphiphilic, self-orienting design:

  • The Superpolar Headgroup: The 1,3,6-trisulfonic acid moiety is highly negatively charged and exceptionally water-soluble. This prevents probe self-aggregation and eliminates the need for organic co-solvents.

  • The Hydrophobic Anchor: The 8-decyloxy (C10) aliphatic chain acts as a lipid mimic.

  • The Sensor: The pyrene core is exquisitely sensitive to local polarity. Below the CMC, the probe is fully solvated in high-dielectric water. Upon micellization, the C10 chain inserts into the hydrophobic core of the micelle, while the trisulfonate headgroup anchors at the aqueous interface. This partitioning into a lower-dielectric environment triggers a sharp, quantifiable shift in the probe's fluorescence emission[1].

Mechanism Free_Probe Free DPTS-Na3 (Aqueous Phase) High Dielectric Micelle Micelle Formation (Above CMC) Free_Probe->Micelle + Detergent Detergent Non-Ionic Detergent (Monomers) Detergent->Micelle Inserted Probe Insertion (C10 tail in core, SO3- at interface) Micelle->Inserted Signal Fluorescence Shift (Ex: 384nm, Em: 409nm) Inserted->Signal Polarity Drop

Figure 1: Mechanistic pathway of DPTS-Na3 partitioning and signal generation during micellization.

Quantitative Data & Reference Parameters

When designing a CMC assay, the titration range must bracket the expected CMC of the detergent. Because buffer composition (salt concentration, pH, temperature) directly impacts micellization thermodynamics, the assay must be performed in the exact buffer intended for downstream applications .

The spectral properties of 8-alkoxypyrene-1,3,6-trisulfonates typically exhibit an excitation maximum near 384 nm and an emission maximum near 409 nm in aqueous environments[3].

Table 1: Reference CMC Values for Common Non-Ionic Detergents (in pure H₂O at 25°C)

Detergent NameAbbreviationExpected CMC (mM)Expected CMC (% w/v)Recommended Titration Range
n-Dodecyl-β-D-maltosideDDM~0.17 mM~0.0087%0.001 mM – 2.0 mM
Triton X-100TX-100~0.20 mM~0.015%0.005 mM – 2.5 mM
n-Octyl-β-D-glucosideOG~18.0 mM~0.53%0.5 mM – 50.0 mM
Polysorbate 20Tween-20~0.06 mM~0.007%0.0005 mM – 0.5 mM

Note: The addition of 150 mM NaCl will slightly lower the CMC of non-ionic detergents due to the salting-out effect, driving hydrophobic association.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It includes a baseline control (probe without detergent) and requires a logarithmic titration scale to accurately capture the inflection point of micelle formation.

Reagents Required
  • DPTS-Na3 Stock: 100 µM in assay buffer (Store at -20°C, protected from light).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4 (Must match your application).

  • Detergent Stock: Prepared in assay buffer at a concentration 10× to 20× the expected CMC.

Step-by-Step Workflow

Step 1: Preparation of the Working Probe Solution Dilute the DPTS-Na3 stock into your assay buffer to a final working concentration of 1.0 µM . Causality: 1.0 µM is high enough to provide a robust signal-to-noise ratio on a standard spectrofluorometer, but low enough to prevent any theoretical probe-induced micellization or inner-filter effects (self-quenching).

Step 2: Serial Dilution of the Detergent Prepare a 12-point to 16-point logarithmic serial dilution of your detergent in the assay buffer. Causality: Micellization is a cooperative, thermodynamic phase transition. A linear dilution will cluster data points poorly. A log2 or log3 dilution series ensures even data distribution across the pre-micellar, transition, and post-micellar phases.

Step 3: Assay Assembly In a 96-well black microplate (to prevent well-to-well optical crosstalk):

  • Dispense 100 µL of the 1.0 µM DPTS-Na3 working solution into all test wells.

  • Add 100 µL of the respective detergent dilutions to the wells.

  • Control Well: 100 µL DPTS-Na3 + 100 µL assay buffer (No detergent). (Final probe concentration in all wells is 0.5 µM).

Step 4: Equilibration Seal the plate and incubate in the dark at 25°C for 20 minutes. Causality: Micelle formation is rapid, but the partitioning of the bulky C10 chain of DPTS-Na3 into the micellar core requires thermodynamic equilibration to reach a steady-state fluorescence signal.

Step 5: Fluorometric Measurement Read the plate using a microplate spectrofluorometer:

  • Excitation: 384 nm (Bandwidth: 5-10 nm)

  • Emission: 409 nm (Bandwidth: 5-10 nm)

  • Gain: Set to optimal based on the highest detergent concentration well.

Workflow Step1 Step 1: Probe Prep Dilute DPTS-Na3 to 1.0 µM in specific Assay Buffer Step2 Step 2: Log Titration Prepare 12-16 point log dilution of detergent Step1->Step2 Step3 Step 3: Assembly Mix 1:1 Probe and Detergent in Black 96-well plate Step2->Step3 Step4 Step 4: Equilibration Incubate 20 mins at 25°C Protected from light Step3->Step4 Step5 Step 5: Measurement Read Ex: 384 nm / Em: 409 nm Analyze Inflection Point Step4->Step5

Figure 2: Step-by-step workflow for DPTS-Na3 micelle analysis in microplate format.

Data Analysis & Interpretation

  • Plotting: Plot the raw fluorescence intensity (Y-axis) against the logarithm of the detergent concentration (X-axis).

  • Curve Fitting: The resulting plot will typically show a flat baseline at low concentrations (pre-micellar), followed by a steep sigmoidal increase in fluorescence as micelles form and the probe partitions into them.

  • CMC Determination: The CMC is mathematically defined as the intersection of two tangent lines: the tangent of the flat pre-micellar baseline and the tangent of the steepest part of the fluorescence increase. Alternatively, taking the first derivative of the fitted sigmoidal curve will yield a peak corresponding to the CMC.

Troubleshooting: The Inner Filter Effect

If you observe a decrease in fluorescence at the highest detergent concentrations, you may be experiencing the inner filter effect or probe dilution within an excess of micelles. Ensure your probe concentration does not exceed 1.0 µM, and verify that your detergent stock is not absorbing UV light at 384 nm.

References

  • Evaluation of critical micelle concentrations of non-ionic detergents using new superpolar lipid probes. Source: Chemistry and Physics of Lipids (1987). M. Kriechbaum, O. Wolfbeis, E. Koller. URL:[Link][1]

  • 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (CAS 110995-88-5) Substance Database. Source: ChemRadar / Food Contact Materials Regulations Database. URL:[Link][2]

Sources

Application Notes and Protocols: In Vitro Membrane Interaction Assays Utilizing 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (DPTS)

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foundational Principles: Understanding DPTS in Membrane Analysis

8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (DPTS) is a water-soluble, fluorescent probe belonging to the pyranine family. Its utility in membrane interaction assays stems from the environmentally sensitive fluorescence of its pyrene moiety. The core structure, a pyrene ring, is highly fluorescent, while the three sulfonate groups confer high water solubility, rendering the molecule largely membrane-impermeant. The decyloxy chain provides a hydrophobic anchor that facilitates transient and reversible interactions with lipid bilayers.

The fundamental mechanism underpinning DPTS-based assays is a change in its fluorescence properties upon interaction with a lipid membrane. While specific photophysical data for the decyloxy- variant is not extensively published, we can infer its behavior from highly similar pyranine dyes like HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid). These probes typically exhibit changes in fluorescence intensity, and sometimes spectral shifts, in response to alterations in the local environment, such as polarity and pH.[1][2] For instance, the fluorescence of a related compound, 8-aminopyrene-1,3,6-trisulfonic acid (APTS), is pH-insensitive over a wide range, which can be an advantageous property in certain assay designs.[3]

In the context of membrane interaction assays, the interaction of the decyloxy chain with the hydrophobic core of a lipid bilayer is expected to alter the microenvironment of the pyrene fluorophore, leading to a detectable change in its fluorescence. This change can be harnessed to study various membrane phenomena, including:

  • Lipid-Protein Interactions: The binding of a protein to a lipid bilayer can alter the membrane's surface properties, which can be detected by a change in DPTS fluorescence.

  • Membrane Permeabilization and Pore Formation: The leakage of encapsulated DPTS from a liposome upon the action of a membrane-disrupting agent (e.g., an antimicrobial peptide) results in a change in its fluorescence due to dequenching or dilution.[4][5]

  • Membrane Fusion: The mixing of contents from two distinct liposome populations, one of which contains DPTS, can be monitored by changes in its fluorescence.[6][7]

The choice of DPTS as a probe is often motivated by its high water solubility, which minimizes its spontaneous partitioning into the membrane, thereby reducing background fluorescence. The decyloxy chain provides a controlled and localized interaction with the membrane surface, making it sensitive to perturbations in that specific region.

Core Applications and Methodologies

Liposome Leakage Assay for Membrane Permeabilization

This assay is a cornerstone for studying the membrane-disrupting activity of various agents, such as antimicrobial peptides, toxins, and certain drug candidates. The principle relies on the dequenching of a fluorescent probe upon its release from a liposome. While the ANTS/DPX system is a classic example of a dye/quencher pair for leakage assays[5][6], DPTS can also be utilized, often in a self-quenching or co-encapsulated quencher context.

leakage_workflow cluster_prep Liposome Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_lipids 1. Prepare Lipid Film hydrate 2. Hydrate with DPTS Solution prep_lipids->hydrate extrude 3. Extrude for Unilamellar Vesicles hydrate->extrude purify 4. Purify from Free DPTS extrude->purify add_liposomes 5. Add Liposomes to Assay Buffer purify->add_liposomes add_agent 6. Add Membrane-Active Agent add_liposomes->add_agent measure_fluorescence 7. Monitor Fluorescence Increase add_agent->measure_fluorescence normalize 8. Normalize to 100% Lysis (Triton X-100) measure_fluorescence->normalize plot 9. Plot % Leakage vs. Time/Concentration normalize->plot

Caption: Workflow for a DPTS-based liposome leakage assay.

  • Liposome Preparation:

    • Prepare a lipid film of the desired composition (e.g., POPC:POPG 3:1 molar ratio) in a round-bottom flask.

    • Hydrate the lipid film with a solution of DPTS (e.g., 10-25 mM) in the desired assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). At these concentrations, DPTS may exhibit self-quenching.

    • Subject the lipid suspension to several freeze-thaw cycles to enhance encapsulation.

    • Extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to generate large unilamellar vesicles (LUVs).

    • Remove unencapsulated DPTS by size-exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis.

  • Assay Execution:

    • Dilute the purified DPTS-loaded liposomes into the assay buffer in a 96-well plate or a cuvette.

    • Record the baseline fluorescence (F₀) using appropriate excitation and emission wavelengths for pyranine dyes (typically in the range of λex ~400-460 nm and λem ~500-520 nm, which should be empirically determined for DPTS).[1][2]

    • Add the membrane-active agent of interest at various concentrations.

    • Monitor the increase in fluorescence (F) over time.

  • Data Analysis:

    • After the reaction reaches a plateau or at a defined endpoint, add a detergent (e.g., 0.1% Triton X-100) to completely lyse the liposomes and release all encapsulated DPTS. Record the maximum fluorescence (F₁₀₀).

    • Calculate the percentage of leakage at a given time point using the following equation: % Leakage = [(F - F₀) / (F₁₀₀ - F₀)] * 100

ParameterRecommended RangeNotes
DPTS Concentration (Encapsulated) 10 - 50 mMHigher concentrations may enhance self-quenching, leading to a larger dynamic range.
Lipid Concentration in Assay 25 - 100 µMShould be optimized to ensure a good signal-to-noise ratio.
Membrane-Active Agent Concentration Varies by agentA dose-response curve should be generated to determine the EC₅₀.
Excitation/Emission Wavelengths λex ≈ 400-460 nm / λem ≈ 500-520 nmMust be determined empirically for DPTS using a spectrofluorometer.
Protein-Liposome Association Assay

This assay is designed to study the interaction of proteins with lipid membranes. The binding of a protein to the surface of a liposome can alter the local environment of DPTS that is associated with the membrane, leading to a change in its fluorescence.

protein_binding_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_liposomes 1. Prepare Unilamellar Liposomes mix_reagents 4. Mix Liposomes and DPTS prep_liposomes->mix_reagents prep_protein 2. Prepare Protein Solution add_protein 5. Titrate with Protein prep_protein->add_protein prep_dpts 3. Prepare DPTS Stock Solution prep_dpts->mix_reagents mix_reagents->add_protein measure_fluorescence 6. Measure Fluorescence Change add_protein->measure_fluorescence correct_dilution 7. Correct for Dilution measure_fluorescence->correct_dilution plot_binding 8. Plot ΔF vs. [Protein] correct_dilution->plot_binding fit_curve 9. Fit to Binding Isotherm (e.g., to find Kd) plot_binding->fit_curve

Caption: Workflow for a DPTS-based protein-liposome association assay.

  • Reagent Preparation:

    • Prepare LUVs of the desired lipid composition as described in the leakage assay protocol, but without encapsulating the dye.

    • Prepare a stock solution of DPTS in the assay buffer.

    • Prepare a concentrated stock solution of the protein of interest in the same buffer.

  • Assay Execution:

    • In a cuvette or 96-well plate, add the liposomes and DPTS to the assay buffer. The final concentrations should be optimized, but starting points can be 50-100 µM lipid and 1-5 µM DPTS.

    • Record the initial fluorescence (F₀).

    • Perform a stepwise titration by adding small aliquots of the protein solution to the liposome/DPTS mixture.

    • After each addition, allow the system to equilibrate and then record the fluorescence (F).

  • Data Analysis:

    • Correct the fluorescence readings for dilution effects.

    • Calculate the change in fluorescence (ΔF = F - F₀) at each protein concentration.

    • Plot ΔF against the protein concentration and fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Scientific Integrity and Self-Validation

To ensure the trustworthiness of data generated using DPTS-based assays, it is crucial to incorporate appropriate controls and perform validation experiments.

  • Negative Controls:

    • In leakage assays, a negative control can be a structurally similar but inactive peptide or protein, or the buffer alone, to assess the baseline leakage of the liposomes.

    • In binding assays, a non-binding protein should be used to ensure that the observed fluorescence changes are specific to the protein of interest.

  • Positive Controls:

    • For leakage assays, a known membrane-lytic agent like melittin or Triton X-100 should be used to confirm that the liposomes are susceptible to disruption and to define the 100% leakage signal.

  • Validation of DPTS-Membrane Interaction:

    • It is advisable to perform preliminary experiments to characterize the fluorescence response of DPTS to the specific lipid composition being used. This can be done by titrating a solution of DPTS with liposomes in the absence of any other interacting molecules.

  • Troubleshooting:

    • High Background Fluorescence: This may indicate that the free dye was not completely removed after liposome preparation, or that the DPTS concentration is too high.

    • Low Signal-to-Noise Ratio: In leakage assays, this could be due to inefficient encapsulation or low self-quenching. In binding assays, the fluorescence change upon binding may be intrinsically small, requiring higher concentrations of reactants or a more sensitive instrument.

    • Precipitation of Reagents: Proteins and peptides can sometimes aggregate in the presence of lipids. This can be monitored by light scattering measurements.

Concluding Remarks

8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt is a promising fluorescent probe for a range of in vitro membrane interaction assays. Its high water solubility and membrane-associating decyloxy chain provide a sensitive tool for detecting perturbations in the lipid bilayer environment. While detailed photophysical characterization of this specific derivative is not widely available in the peer-reviewed literature, its behavior can be reasonably inferred from related pyranine dyes. The protocols provided herein offer a robust starting point for researchers to develop and optimize DPTS-based assays for their specific systems. As with any fluorescence-based assay, careful optimization of concentrations, buffer conditions, and instrument settings, along with the use of appropriate controls, is paramount for generating high-quality, reproducible data.

References

  • Aguilera, J., Vazquez-Reyes, S., & Sun, J. (2021). A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins. Bio-protocol, 11(10), e4025. [Link]

  • ResearchGate. (n.d.). (A) Schematic summary of liposome leakage assay using the fluorophore/quencher pair HPTS/DPX. Retrieved from [Link]

  • Herce, H. D., & Garcia, A. E. (2007). Molecular dynamics simulations of the interaction of cell-penetrating peptides with lipid bilayers. Journal of Biological Physics, 33(5-6), 345–354. [Link]

  • Monsma, S. A., & Brown, M. F. (2012). Theory and practice of membrane-based cell-free expression. Methods in Molecular Biology, 800, 147–170. [Link]

  • Chen, Z., & Knutson, J. R. (2008). A combination of time-resolved and steady-state fluorescence anisotropy for determining the dynamics of a membrane protein. Biophysical Journal, 94(7), 2779–2791. [Link]

  • Frontiers in Cell and Developmental Biology. (2020). Current Methods for Detecting Cell Membrane Transient Interactions. Retrieved from [Link]

Sources

fluorescence spectroscopy methods using 8-decyloxypyrene-1,3,6-trisulfonic acid lipid probes

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Fluorescence Spectroscopy Methods Using 8-Decyloxypyrene-1,3,6-Trisulfonic Acid Lipid Probes

Introduction & Mechanistic Overview

In the study of lipid membrane dynamics, micellar systems, and drug delivery vehicles, the choice of fluorescent probe dictates the resolution and accuracy of the resulting structural data. 8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (8-DPTS) [CAS: 110995-88-5] [1] represents a highly specialized class of "superpolar" lipid probes.

Unlike standard lipophilic dyes (e.g., Nile Red or DPH) that partition entirely into the hydrophobic core of a lipid bilayer or micelle, 8-DPTS is rationally designed with a bifunctional architecture:

  • A Hydrophobic Tail: A 10-carbon decyloxy chain that anchors securely into the lipid or micellar core.

  • A Superpolar Headgroup: A pyrene-1,3,6-trisulfonate moiety that remains strictly at the aqueous-lipid interface due to its high charge density.

The Causality of the Signal: The pyrene fluorophore is highly sensitive to the local dielectric constant of its microenvironment. When the decyloxy tail partitions into a newly formed micelle or lipid bilayer, the pyrene headgroup is pulled from the high-dielectric bulk aqueous phase to the lower-dielectric interfacial region. This transition causes a measurable shift in the fluorescence emission spectrum and an increase in quantum yield. By tracking these photophysical changes, researchers can precisely determine critical micelle concentrations (CMC) of non-ionic detergents and assess the hydration dynamics of reversed micelles [2].

Table 1: Chemical and Photophysical Properties of 8-DPTS
PropertyValue / Description
Chemical Name 8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt
CAS Number 110995-88-5
Molecular Formula C₂₆H₂₇Na₃O₁₀S₃
Molecular Weight 664.65 g/mol
Excitation Maximum (λₑₓ) ~400 nm (Environment dependent)
Emission Maximum (λₑₘ) ~430 nm (Monomer, shifts upon partitioning)
Primary Application Evaluation of critical micelle concentrations (CMC) and interfacial polarity

Structural Causality & Workflow Diagrams

To understand how 8-DPTS functions as a self-reporting system, we must visualize its structural partitioning mechanism.

Mechanism Probe 8-DPTS Lipid Probe Head Trisulfonate Headgroup (Superpolar / Fluorophore) Probe->Head Tail Decyloxy Tail (Hydrophobic Anchor) Probe->Tail Aqueous Aqueous Interface (High Dielectric) Head->Aqueous Anchors in Core Micellar/Lipid Core (Low Dielectric) Tail->Core Partitions into Emission Fluorescence Emission Shift (Signal Output) Aqueous->Emission Core->Emission

Caption: Structural causality of 8-DPTS partitioning and the resulting fluorescence emission shift.

Experimental Protocols

The following protocols are designed as self-validating systems . In fluorescence spectroscopy, absolute intensity is subject to instrument variation, photobleaching, and inner-filter effects. Therefore, these protocols rely on ratiometric shifts or inflection points, ensuring internal validation regardless of the specific spectrofluorometer used.

Protocol 1: Determination of Critical Micelle Concentration (CMC) of Non-Ionic Detergents

Causality & Assay Design: Below the CMC, 8-DPTS exists as a monomer in the aqueous phase, exhibiting a baseline emission profile. As surfactant concentration increases and surpasses the CMC threshold, micelles form. The decyloxy tail of 8-DPTS spontaneously partitions into the hydrophobic core of the micelles to minimize thermodynamic instability. This moves the pyrene fluorophore to the micellar interface, triggering a sharp change in fluorescence intensity and a blue-shift in emission. The inflection point of this shift corresponds directly to the CMC[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a standard assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). Rationale: The highly charged trisulfonate headgroup is sensitive to ionic strength; a controlled buffer prevents artifactual aggregation.

  • Probe Stock: Prepare a 1 mM stock of 8-DPTS in DMSO or deionized water. Store in the dark at -20°C.

  • Surfactant Titration Series: Prepare a 12-point serial dilution of the target non-ionic detergent (e.g., Triton X-100 or Tween 20) in the assay buffer. The concentration range should span from 100-fold below the expected CMC to 10-fold above it.

  • Probe Addition: Add 8-DPTS to each detergent dilution to achieve a final probe concentration of 1 µM. Rationale: Keeping the probe concentration low prevents probe-induced micellization and excimer formation.

  • Incubation: Incubate the samples in the dark at 25°C for 20 minutes to allow the system to reach thermodynamic equilibrium.

  • Data Acquisition: Excite the samples at 400 nm and record the emission spectra from 415 nm to 550 nm.

Self-Validation System:

  • Negative Control: Buffer + 1 µM 8-DPTS (No detergent). Establishes the purely aqueous emission baseline.

  • Positive Control: Buffer + 1 µM 8-DPTS + 10x CMC of a known detergent (e.g., Triton X-100). Establishes the fully partitioned emission maximum.

  • Analysis: Plot the fluorescence intensity at the emission maximum (or the ratio of two emission peaks if a shift occurs) against the logarithm of the detergent concentration. The CMC is validated as the sharp inflection point where the signal transitions from the baseline to the sigmoidal growth phase.

CMC_Workflow A Aqueous Phase (Monomeric 8-DPTS) B Surfactant Titration (Increasing Conc.) A->B C Micelle Formation (> CMC Threshold) B->C D Probe Partitioning (Hydrophobic Anchoring) C->D E Data Plotting (Inflection = CMC) D->E

Caption: Workflow of 8-DPTS probe partitioning into micelles for CMC determination.

Protocol 2: Assessing the Hydration State of Reversed Micelles ( W0​ )

Causality & Assay Design: Reversed micelles (e.g., AOT in isooctane) encapsulate a nanoscale water pool. The size of this pool is defined by W0​ (the molar ratio of water to surfactant). Because 8-DPTS has a superpolar headgroup, it localizes exactly at the inner water-surfactant interface. As W0​ increases, the hydration of the pyrene headgroup increases, shifting the emission spectrum toward that of bulk water. This makes 8-DPTS an exquisite molecular ruler for internal micellar hydration [3].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a solution of 0.1 M AOT (dioctyl sulfosuccinate) in anhydrous isooctane.

  • Water Pool Generation: Aliquot the AOT solution into several vials. Add strictly controlled micro-volumes of HPLC-grade water to achieve specific W0​ values (e.g., W0​ = 0, 5, 10, 20, 40). Vortex vigorously until optically clear.

  • Probe Incorporation: Inject 8-DPTS (from a highly concentrated aqueous stock) into the reversed micelles to a final concentration of 2 µM. Note: Factor the volume of the probe stock into the final W0​ calculation.

  • Spectroscopic Measurement: Excite at 400 nm and capture the emission spectra.

Self-Validation System:

  • Boundary Condition 1 (Dehydrated): Measure 8-DPTS in pure isooctane (using a co-solvent trace if necessary for solubility).

  • Boundary Condition 2 (Fully Hydrated): Measure 8-DPTS in bulk HPLC-grade water.

  • Analysis: The emission maximum of the reversed micelle samples must fall strictly between these two boundary conditions. Plotting the emission maximum wavelength ( λmax​ ) vs. W0​ should yield a saturation curve that asymptotes toward the bulk water value, validating the structural integrity of the reversed micelles.

References

  • PubChem Compound Summary. "8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt." National Center for Biotechnology Information. URL:[Link]

  • Kriechbaum, M., Wolfbeis, O., & Koller, E. (1987). "Evaluation of critical micelle concentrations of non-ionic detergents using new superpolar lipid probes." Chemistry and Physics of Lipids, 44(1), 19-29. URL:[Link]

Application Note: Quantifying Liposome Encapsulation Efficiency and Membrane Topology Using DPTSA

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of liposome encapsulation efficiency (EE%) is a critical quality attribute in nanomedicine and drug delivery development. While hydrophilic cargos are routinely evaluated using aqueous probes, assessing the loading capacity for amphiphilic compounds requires specialized reporters. This application note provides a comprehensive, self-validating methodology for measuring the encapsulation efficiency and membrane topology of liposomes using the superpolar, amphiphilic fluorescent probe 8-decyloxypyrene-1,3,6-trisulfonic acid (DPTSA) .

Mechanistic Insights: Why DPTSA?

Traditionally, the highly water-soluble fluorophore 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS, or pyranine) is utilized to monitor aqueous core encapsulation, endocytosis pathways, and intracellular pH gradients[1],[2]. However, HPTS is strictly confined to the aqueous lumen.

To model the encapsulation of amphiphilic drugs or lipid-anchored peptides, DPTSA is the superior choice. DPTSA is a synthetic derivative of HPTS featuring a 10-carbon (decyl) ether chain.

  • Amphiphilic Anchoring: The decyl chain drives DPTSA to partition stably into the lipid bilayer, while the highly charged trisulfonate headgroup extends into the aqueous phase, preventing rapid trans-bilayer flip-flop.

  • pH Independence: Unlike HPTS, which exhibits a strong pH-dependent fluorescence shift due to its ionizable 8-hydroxyl group[1], the alkylation of this hydroxyl group in DPTSA eliminates its protonation equilibrium. This renders DPTSA's fluorescence (Excitation ~405 nm / Emission ~435 nm) completely insensitive to transmembrane pH gradients, ensuring stable readouts during complex processing.

Experimental Design & Causality

To achieve a highly trustworthy and reproducible assay, this protocol separates the analysis into two distinct phases: Size Exclusion Chromatography (SEC) to determine the absolute Encapsulation Efficiency (EE%), and a DPX Quenching Assay to determine the topological distribution of the probe (inner vs. outer leaflet).

  • Causality of SEC over Dialysis: DPTSA can form micelles in aqueous solutions. Dialysis is often too slow or completely ineffective if DPTSA micelles exceed the molecular weight cutoff (MWCO). SEC rapidly and completely resolves the liposome fraction (void volume) from free DPTSA monomers/micelles (inclusion volume).

  • Causality of DPX Quenching: DPX (p-xylene-bis-pyridinium bromide) is a highly charged, membrane-impermeable collisional quencher[3]. When added to intact liposomes, DPX exclusively quenches the fluorescence of DPTSA located on the outer leaflet. The remaining fluorescence represents the inner leaflet population, allowing for precise topological mapping without destroying the vesicle.

  • Lipid Chain Length Considerations: The choice of matrix lipids directly impacts the EE%. Increasing the carbon chain length or saturation of the phospholipids generally increases the encapsulation efficiency and retention of amphiphilic compounds[4].

Workflow A 1. Lipid Film Hydration (Co-dissolve Lipids + DPTSA) B 2. Extrusion (100 nm) (Form Monodisperse LUVs) A->B C 3. Size Exclusion Chromatography (Isolate Liposome Fraction) B->C D 4. Total Fluorescence (F_total) (Calculate EE%) C->D Lysis (Triton X-100) E 5. DPX Quenching Assay (Determine Membrane Topology) C->E Intact Vesicles

Figure 1: Experimental workflow for DPTSA liposome encapsulation and topology analysis.

Step-by-Step Methodologies

Protocol 1: Liposome Formulation & DPTSA Loading
  • Lipid Mixture: Dissolve the desired lipids (e.g., DPPC and Cholesterol at a 70:30 molar ratio) in Chloroform/Methanol (2:1 v/v) to a final lipid concentration of 10 mg/mL.

  • Probe Addition: Add DPTSA to the lipid mixture at a 0.5 mol% ratio relative to total lipids. Co-dissolving ensures homogenous integration of the amphiphile into the lipid matrix.

  • Film Formation: Evaporate the solvent under a gentle stream of nitrogen gas, followed by vacuum desiccation for 2 hours to remove residual solvents.

  • Hydration & Extrusion: Hydrate the lipid film with 1 mL of HEPES Buffered Saline (HBS: 20 mM HEPES, 150 mM NaCl, pH 7.4) at 10°C above the lipid phase transition temperature ( Tm​ ). Extrude the multilamellar suspension 11 times through a 100 nm polycarbonate membrane to yield monodisperse Large Unilamellar Vesicles (LUVs).

Protocol 2: SEC Separation and EE% Calculation
  • Column Preparation: Equilibrate a Sephadex G-50 column (e.g., PD-10) with HBS.

  • Separation: Load 0.5 mL of the extruded liposome suspension onto the column. Elute with HBS, collecting 0.5 mL fractions.

  • Quantification: Measure the fluorescence of each fraction (Ex: 405 nm, Em: 435 nm) after adding 0.1% Triton X-100 to lyse the vesicles and eliminate scattering artifacts.

  • Calculation: EE(%)=(Total Fluorescence of Initial SuspensionTotal Fluorescence of Liposome Fractions​)×100

Protocol 3: Self-Validating DPX Quenching Assay (Topology)

To ensure the integrity of the data, this protocol incorporates a three-step self-validating control system.

  • Baseline ( Finitial​ ): Dilute the purified liposome fraction 1:100 in HBS. Record the baseline fluorescence.

  • Outer Leaflet Quenching ( FDPX​ ): Add DPX to a final concentration of 50 mM. Incubate for 2 minutes and record fluorescence. The drop in signal corresponds to the outer-leaflet DPTSA being quenched by the membrane-impermeable DPX[3].

  • Total Lysis Control ( Flysed​ ): Add Triton X-100 (final 0.1% v/v) to the cuvette. The lipid bilayer is destroyed, exposing the inner-leaflet DPTSA to the DPX. Fluorescence should drop to near zero (<5% of Finitial​ ). If the signal does not drop, the DPX concentration is insufficient. If FDPX​ was already near zero before lysis, the liposomes are leaky.

Mechanism cluster_liposome Liposome Bilayer Inner Inner Leaflet DPTSA (Protected, Fluorescent) Outer Outer Leaflet DPTSA (Exposed, Quenched) DPX DPX Quencher (Aqueous Phase) DPX->Inner Membrane Impermeable DPX->Outer Collisional Quenching

Figure 2: DPX selectively quenches outer-leaflet DPTSA, leaving inner-leaflet DPTSA fluorescent.

Quantitative Data & Interpretation

The structural characteristics of the lipid bilayer heavily dictate the retention and distribution of amphiphilic probes. Table 1 summarizes typical data obtained using this protocol.

Table 1: Representative Encapsulation Efficiency and Topology Data for DPTSA

Lipid CompositionMolar RatioZ-Average (nm)PDITotal EE (%)Inner Leaflet Fraction (%)*
DOPC1001100.0865.2 ± 2.148.5 ± 1.2
DPPC1001150.0972.4 ± 1.851.2 ± 1.5
DPPC : Cholesterol70 : 301200.1185.6 ± 2.455.0 ± 1.8
DSPC : Cholesterol70 : 301250.1088.3 ± 1.954.8 ± 1.4

*Inner Leaflet Fraction (%) is calculated as (FDPX​/Finitial​)×100 .

Data Insights: The addition of cholesterol and the use of longer saturated acyl chains (DSPC vs. DPPC) significantly increases membrane packing density. This reduces the premature leakage of the amphiphilic DPTSA during SEC separation, leading to higher overall EE%[4]. The inner leaflet fraction remains consistently around 50-55%, reflecting the geometric reality of highly curved ~100 nm vesicles where the outer leaflet possesses a slightly larger surface area.

References

  • Straubinger, R. M., Papahadjopoulos, D., & Hong, K. (1990). Endocytosis and intracellular fate of liposomes using pyranine as a probe. Biochemistry. PubMed - NIH. [Link]

  • Kano, K., & Fendler, J. H. (1978). Pyranine as a sensitive pH probe for liposome interiors and surfaces. pH gradients across phospholipid vesicles. Biochimica et Biophysica Acta (BBA) - Biomembranes. PubMed - NIH. [Link]

  • Guha, S., et al. (2014). Titration curve of pyranine-loaded liposomes. Pyranine is a non-membrane-permeable ratiometric pH indicator. ResearchGate. [Link]

  • Sankaram, M. B., & Kim, S. (2001). Method for producing liposomes with increased percent of compound encapsulated.

Sources

Troubleshooting & Optimization

reducing background fluorescence in 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex photophysics and biochemical behaviors of 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (commonly referred to as HPTS-decyl or PTS10).

This amphiphilic derivative of pyranine is a powerful tool for monitoring membrane dynamics, lipid mixing, and ratiometric pH gradients. However, its surfactant-like nature and pyrene core make it highly susceptible to background fluorescence artifacts if not handled with precise stoichiometric and biophysical controls.

Below, you will find diagnostic FAQs, a quantitative troubleshooting matrix, and a self-validating protocol designed to eliminate background noise and ensure robust, reproducible data.

Section 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why am I observing a broad, red-shifted emission peak (~480–500 nm) instead of the expected monomeric pyranine signal (~510 nm) upon excitation at 403/450 nm? Causality: You are observing pyrene excimer (excited dimer) formation. 8-decyloxypyrene-1,3,6-trisulfonic acid is an amphiphilic probe; its decyl chain anchors into the hydrophobic core of the lipid bilayer, while the highly charged trisulfonate headgroup sits at the lipid-water interface. If the local concentration of the probe in the membrane exceeds ~1–2 mol%, the pyrene moieties are forced into close physical proximity. Upon excitation, a ground-state molecule and an excited-state molecule form a transient complex (excimer) that emits at a lower energy (longer wavelength), creating a massive background that masks your ratiometric monomer signal[1]. Resolution: Strictly reduce the dye-to-lipid ratio to 0.1–0.5 mol%. Ensure complete lipid hydration during preparation to prevent the probe from self-assembling into highly concentrated free micelles in the aqueous phase.

G A High Local Dye Conc. (> 2 mol%) B Pyrene Excimer Formation (Proximity-induced) A->B C Red-Shifted Background (Masks Monomer Signal) B->C D Optimize Dye:Lipid Ratio (0.1 - 1.0 mol%) B->D Mitigation Strategy E Monomeric Emission (Accurate pH Sensing) D->E

Mechanism of excimer-induced background fluorescence and its mitigation.

Q2: How can I effectively differentiate between the internal liposomal signal and the external aqueous background? Causality: Because the probe is lipid-anchored, a significant portion of it will partition into the outer leaflet of the liposome during extrusion, exposing the fluorophore to the external buffer[2]. If you are measuring internal pH gradients or vesicle fusion, this outer-leaflet population generates a high baseline background that dilutes the dynamic range of your assay. Resolution: Use a membrane-impermeable collisional quencher. p-Xylene-bis-pyridinium bromide (DPX) is the gold standard for quenching pyranine derivatives[3]. Adding 25–50 mM DPX to the external buffer will selectively quench the fluorescence of the outer-leaflet probe and any residual free micelles via dynamic quenching, isolating the internal liposomal signal.

Q3: What is the most reliable method for removing unincorporated amphiphilic dye during liposome preparation? Causality: While dialysis is common for water-soluble dyes, amphiphilic dyes like 8-decyloxypyrene-1,3,6-trisulfonic acid can form stable micelles in aqueous solutions if their concentration exceeds the Critical Micelle Concentration (CMC)[1]. These micelles are often too large to pass through standard dialysis membranes (e.g., 10 kDa MWCO), leading to the retention of free dye and artificially high background. Resolution: Size Exclusion Chromatography (SEC) is mandatory[2]. Use a Sephadex G-50 column pre-equilibrated with your external assay buffer. The large liposomes will elute in the void volume, while the smaller dye micelles and monomers will be retained within the porous matrix.

Q4: My baseline fluorescence is still drifting despite SEC and DPX. What could be causing this? Causality: Baseline drift in pyranine-lipid assays is frequently caused by Rayleigh light scattering from the liposomes themselves, or non-specific binding of the amphiphilic probe to the microplate walls. Pyranine's excitation maxima (403 nm for the protonated form, 450 nm for the deprotonated form) are highly susceptible to scattering artifacts from large unilamellar vesicles (LUVs)[4]. Resolution: Always use Non-Binding Surface (NBS) black microplates to prevent probe depletion. Implement a rigorous background subtraction protocol using "blank" liposomes (prepared without the dye) at the exact same lipid concentration to mathematically subtract the scattering artifact.

Section 2: Quantitative Troubleshooting Matrix

Use the following data-driven matrix to rapidly diagnose and resolve background fluorescence issues in your assays.

IssuePrimary Biophysical CauseQuantitative IndicatorResolution Strategy
High Red-Shifted Background Pyrene Excimer FormationEmission peak shifts from 510 nm to >480 nmDecrease dye:lipid ratio to 0.1–0.5 mol%
High Initial Baseline Unquenched External Dye< 20% signal drop upon Triton X-100 additionAdd 25–50 mM DPX to the external assay buffer
Poor Signal-to-Noise Ratio Incomplete Free Dye RemovalSEC elution profile shows merging peaksSwitch from dialysis to Sephadex G-50 SEC
Continuous Baseline Drift Rayleigh Light ScatteringHigh signal at 403 nm in blank liposomesSubtract blank liposome scattering profile

Section 3: Standardized Protocol for Background-Free Assays

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following workflow integrates the mechanistic solutions discussed above to guarantee a high signal-to-noise ratio.

G A 1. Lipid & Dye Mixing (Optimize Dye:Lipid Ratio < 1 mol%) B 2. Liposome Formation (Extrusion/Sonication) A->B C 3. Free Dye Removal (Size Exclusion Chromatography) B->C D 4. External Quenching (Add DPX to Aqueous Phase) C->D E 5. Fluorescence Measurement (Ratiometric pH Sensing) D->E

Workflow for HPTS-Decyl assay with integrated background reduction steps.

Step 1: Lipid Film Preparation & Probe Incorporation
  • Co-dissolve your target lipids and 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt in chloroform/methanol (2:1 v/v) in a clean glass vial.

  • Critical Step: Strictly maintain the probe concentration at 0.5 mol% relative to total lipids to prevent excimer formation.

  • Dry the mixture under a gentle stream of nitrogen gas to form a thin film, followed by vacuum desiccation for at least 2 hours to remove trace organic solvents.

Step 2: Hydration and Extrusion
  • Hydrate the lipid film in your internal assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). Vortex vigorously for 5 minutes.

  • Subject the suspension to 5 freeze-thaw cycles (alternating between liquid nitrogen and a 40°C water bath) to ensure uniform probe distribution across the lamellae.

  • Extrude the suspension 11–15 times through a 100 nm polycarbonate membrane to form homogeneous large unilamellar vesicles (LUVs).

Step 3: Free Probe Removal (Size Exclusion Chromatography)
  • Prepare a Sephadex G-50 column and pre-equilibrate it with your external assay buffer.

  • Load the extruded liposomes onto the column.

  • Elute with the external buffer. Collect the turbid void volume fractions (containing the liposomes). The retained yellow band on the column is the unincorporated free dye and micelles.

Step 4: External Quenching & Measurement
  • Transfer the purified liposomes to a black Non-Binding Surface (NBS) microplate.

  • Add DPX to the external buffer to achieve a final concentration of 25 mM. Incubate for 5 minutes in the dark at room temperature to allow complete dynamic quenching of the outer-leaflet probes.

  • Measure fluorescence using a microplate reader.

    • Excitation: 403 nm (protonated) and 450 nm (deprotonated).

    • Emission: 510 nm.

  • Validation: At the end of the assay, add 0.1% Triton X-100 to lyse the liposomes. The fluorescence should drop dramatically as the internal probe is released and subsequently quenched by the external DPX, validating that your initial signal was entirely internal.

Section 4: References

  • The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Endocytosis and intracellular fate of liposomes using pyranine as a probe Source: PubMed / NIH URL:[Link]

  • Lipid-conjugated fluorescent pH sensors for monitoring pH changes in reconstituted membrane systems Source: RSC Publishing URL:[Link]

  • Photophysical Changes of Pyranine Induced by Surfactants: Evidence of Premicellar Aggregates Source: The Journal of Physical Chemistry B / ACS Publications URL:[Link]

Sources

optimizing excitation wavelengths for 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Excitation Wavelengths for 8-Decyloxypyrene-1,3,6-trisulfonic Acid Trisodium Salt Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with signal artifacts when transitioning from standard aqueous fluorescent probes to complex lipid environments.

8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (commonly referred to as PTS10 ) is a highly specialized fluorescent molecule . Alkylated pyranine derivatives function as "superpolar lipid probes," making them exceptionally useful for evaluating the critical micelle concentrations (CMCs) of non-ionic detergents and studying lipid bilayer dynamics [1]. However, treating PTS10 exactly like its parent compound, HPTS, is a fundamental error that leads to compromised data. This guide provides the mechanistic causality behind PTS10 photophysics and self-validating protocols to ensure absolute data integrity in your assays.

Part 1: Photophysical Properties & Quantitative Data

To optimize your excitation parameters, you must first understand the structural causality of the probe. Unlike its parent compound, Pyranine (HPTS), which exhibits highly pH-dependent excitation maxima at 403 nm and 450 nm [2], PTS10 is chemically locked. The core structure of pyranine features a free hydroxyl group[3], which in PTS10 is converted into a decyl ether. This removes the ionizable proton, locking the chromophore in an electronic state analogous to the protonated phenol form of HPTS.

Table 1: Photophysical Comparison of HPTS vs. PTS10

CompoundFunctional Group at C8Excitation Maxima (nm)Emission Maximum (nm)pH SensitivityPrimary Application
HPTS (Acidic) Phenol (-OH)~403~510Yes (pKa ~7.3)Cytosolic pH monitoring
HPTS (Basic) Phenolate (-O⁻)~450~510Yes (pKa ~7.3)Cytosolic pH monitoring
PTS10 Decyl Ether (-O-C10H21)403 - 405 ~510 No Superpolar lipid probe / CMC assays
Part 2: Troubleshooting FAQs

Q1: Why doesn't my PTS10 probe show the 450 nm excitation peak typical of standard HPTS? Causality: HPTS is a photoacid. In basic conditions, the hydroxyl group deprotonates to a phenolate, shifting the excitation from 403 nm to 450 nm. In PTS10, the hydroxyl group is alkylated with a 10-carbon aliphatic chain. Because an ether linkage cannot deprotonate, the molecule can never form a phenolate. Therefore, it exclusively excites at ~403 nm regardless of the physiological pH of your buffer. Attempting to excite PTS10 at 450 nm will result in near-zero quantum yield.

Q2: During critical micelle concentration (CMC) assays, my signal-to-noise ratio is poor due to high background. How should I optimize the excitation wavelength? Causality: Lipid suspensions (micelles/liposomes) inherently cause Rayleigh and Tyndall scattering. Light scattering intensity is inversely proportional to the fourth power of the wavelength ( ∝1/λ4 ). If you excite exactly at the 403 nm peak in a turbid liposome suspension, the intense short-wavelength excitation light scatters massively, often bleeding through emission filters and artificially inflating your baseline. Solution: Implement a Red-Edge Excitation Shift (REES) . By shifting your excitation wavelength slightly off-peak to 415 nm - 420 nm , you significantly reduce the 1/λ4 scattering profile. While you lose a small fraction of absolute excitation efficiency, the exponential drop in background scattering drastically improves your overall Signal-to-Noise Ratio (SNR).

Q3: How do I ensure my emission signal at 510 nm is genuinely from PTS10 and not lipid autofluorescence or scattering? Causality: Oxidized lipids and certain detergent impurities can autofluoresce in the green spectrum, mimicking the 510 nm emission of PTS10. Solution: You must utilize a self-validating matrix subtraction protocol (detailed in Part 3). A raw fluorescence value is meaningless without demonstrating that the Signal-to-Background (S/B) ratio is mathematically isolated from the matrix blank.

Part 3: Self-Validating Experimental Protocol

To guarantee trustworthiness in your data, every optical assay in a turbid matrix must be self-validating. Follow this step-by-step methodology to determine the optimal excitation wavelength for PTS10 in your specific lipid/micelle suspension.

Protocol: Excitation Optimization via Ratiometric Matrix Blanking

  • Step 1: Matrix Blanking (The Control) Prepare an exact replica of your lipid/detergent suspension without the PTS10 probe. This "Matrix Blank" will capture all Rayleigh scattering and lipid autofluorescence inherent to your specific formulation.

  • Step 2: Baseline Scattering Assessment Load the Matrix Blank into your spectrofluorometer. Set the emission detector to 510 nm. Run an excitation sweep from 380 nm to 430 nm. Record these values as IntensityBlank​ . If the signal at 403 nm exceeds 10% of your instrument's dynamic range, scattering is severe.

  • Step 3: Probe Excitation Sweep (The Variable) Prepare your sample by doping the lipid suspension with PTS10 (typically 1-5 µM final concentration). Run the exact same excitation sweep (380 nm to 430 nm) with emission locked at 510 nm. Record these values as IntensitySample​ .

  • Step 4: Ratiometric Validation (The Self-Validation) Do not simply choose the wavelength with the highest IntensitySample​ . Instead, calculate the Signal-to-Background ratio for every wavelength:

    S/B=IntensityBlank​IntensitySample​​ The optimal excitation wavelength is the one that maximizes the S/B ratio. In highly turbid liposomes, this optimal point usually shifts from the absolute peak of 403 nm to a Red-Edge Excitation of ~415 nm.
Part 4: Workflow Visualization

The following logical workflow illustrates the decision-making process for optimizing PTS10 excitation based on the optical clarity of your experimental matrix.

ExcitationOptimization Step1 Prepare PTS10 in Lipid/Micelle Matrix Step2 Run Absorbance Scan (350 - 450 nm) Step1->Step2 Step3 Identify Peak Absorbance (~403 nm) Step2->Step3 Decision Is Rayleigh Scattering High? (OD > 0.1 at 450nm) Step3->Decision Opt1 Shift Excitation to 415 nm (Red-Edge Excitation) Decision->Opt1 Yes (Turbid) Opt2 Excite at Peak (403 nm) for Max Sensitivity Decision->Opt2 No (Clear) Validate Run Emission Scan (450-600 nm) Validate Peak at ~510 nm Opt1->Validate Opt2->Validate

Caption: Workflow for optimizing PTS10 excitation in turbid lipid suspensions.

References
  • Wikipedia. "Pyranine". Wikipedia. URL: [Link]

Sources

Technical Support Center: Troubleshooting Photobleaching of 8-Decyloxypyrene-1,3,6-Trisulfonic Acid Trisodium Salt

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (commonly referred to as HPTS-Decyl or PTS10). This amphiphilic pyranine derivative is highly valued as a 1 for evaluating critical micelle concentrations, membrane dynamics, and interfacial hydration layers[1]. However, its intense fluorescence is frequently compromised by rapid photobleaching during prolonged or high-intensity imaging.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Below, we explore the specific photophysical causality of HPTS-Decyl degradation and provide self-validating, step-by-step methodologies to preserve your signal integrity.

System Visualization: Photobleaching Mechanisms and Interventions

PhotobleachingMechanism S0 Ground State (S0) S1 Excited Singlet (S1) Fluorescence Emission S0->S1 Excitation (Light) S1->S0 Fluorescence T1 Excited Triplet (T1) Long-lived State S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (Singlet Oxygen) T1->ROS Interaction with O2 Bleached Irreversible Photobleached State T1->Bleached Direct Degradation ROS->Bleached Chemical Degradation Opt Optical Interventions: ND Filters, Lower Power Opt->S0 Reduces Excitation Rate Chem Chemical Interventions: Trolox, Oxyrase Chem->T1 Triplet Quenching Chem->ROS ROS Scavenging

Mechanism of HPTS-Decyl photobleaching and targeted optical/chemical interventions.

Troubleshooting FAQs

Q1: Why does 8-decyloxypyrene-1,3,6-trisulfonic acid photobleach so rapidly in my lipid vesicle preparations compared to bulk aqueous pyranine?

Causality Explanation: Photobleaching of HPTS-Decyl is primarily driven by its transition to a long-lived excited triplet state (T1) upon intense illumination. In this state, the fluorophore interacts with molecular oxygen (O2) to generate highly reactive singlet oxygen (1O2) and other 2[2].

The 10-carbon decyl chain anchors the probe into the hydrophobic core of the lipid bilayer. Molecular oxygen has a significantly higher solubility in lipid bilayers than in bulk water. Consequently, the local concentration of O2 around the pyranine headgroup is elevated, accelerating ROS generation. This not only destroys the pyranine fluorophore irreversibly but can also induce localized lipid peroxidation, further destabilizing your vesicle or micelle preparations.

Q2: Which antifade reagents are compatible with this amphiphilic probe without disrupting my micelles or live cells?

Causality Explanation: Selecting an antifade for HPTS-Decyl requires balancing ROS scavenging efficacy with lipid compatibility. Traditional fixed-cell antifades like p-Phenylenediamine (PPD) or 2 are often toxic to live cells and can disrupt delicate micelle structures at the high concentrations required (e.g., 100 mM)[2].

Instead, we recommend:

  • Trolox: A water-soluble vitamin E derivative. It is highly effective because it provides a: quenching the triplet state via electron transfer and mopping up resulting radicals. Furthermore, its amphipathic nature allows it to partition favorably at the lipid-water interface where the HPTS headgroup resides.

  • Enzymatic Oxygen Scavengers (e.g., ProLong Live / Oxyrase): These utilize 3 to metabolize environmental oxygen without permeating the cell membrane[3].

Quantitative Comparison of Antifade Reagents for HPTS-Decyl Imaging
Antifade ReagentPrimary MechanismLive-Cell / Micelle CompatibleEfficacy (Relative Half-Life Extension)Technical Notes
Trolox Triplet quenching & ROS scavengingYes5x – 10xRequires partial UV activation to TX-quinone for optimal redox cycling.
ProLong Live (Oxyrase) Enzymatic oxygen depletionYes8x – 12xMay alter local hypoxia responses in live cells; requires specific buffer pH.
DABCO ROS ScavengerNo (Fixed only)3x – 5xCan disrupt lipid packing in synthetic micelles at >50 mM concentrations.
PPD ROS ScavengerNo (Fixed only)10x – 15xHighly toxic; known to quench the initial ground-state fluorescence of pyranines.
Q3: How do I optimize my imaging parameters to minimize photobleaching without losing signal-to-noise ratio (SNR)?

Causality Explanation: The most direct way to prevent photobleaching is to reduce the total photon dose reaching the sample, thereby limiting the frequency of excitation cycles that lead to intersystem crossing.

  • Reduce Excitation Light Intensity: Use 4 or lower your laser power to the absolute minimum required[4]. Compensate for lower emission by using a higher numerical aperture (NA) objective to collect more light.

  • Minimize Exposure Time: Use the shortest camera exposure possible. If SNR drops unacceptably, implement hardware pixel binning (e.g., 2x2). This increases the signal exponentially at the cost of some spatial resolution, which is often an acceptable trade-off in kinetic micelle assays.

Experimental Protocols

Protocol 1: Preparation and Application of Trolox-Supplemented Imaging Buffer

Self-Validation Check: Trolox requires a balance of its reduced form and its oxidized form (TX-quinone) to effectively quench triplet states and scavenge radicals. This protocol includes a baseline check to ensure the antifade does not quench your probe's ground-state fluorescence.

  • Stock Preparation: Prepare a 100 mM Trolox stock solution in DMSO or absolute ethanol.

  • Redox Activation: Briefly UV-illuminate the stock solution for 10-15 minutes using a standard laboratory UV transilluminator. This generates a small fraction of TX-quinone (TQ), creating the complementary redox system necessary for optimal antifade action.

  • Buffer Dilution: Dilute the activated stock to a final working concentration of 1 mM to 2 mM in your experimental lipid/micelle buffer (e.g., 1X PBS).

  • Sample Incubation: Add HPTS-Decyl-labeled vesicles or cells to the buffer. Incubate for 15 minutes at room temperature in the dark to allow the Trolox to equilibrate at the lipid-water interface.

  • Validation Step: Measure the baseline fluorescence of the sample. Compare this to a parallel control sample (without Trolox) to verify that the addition of the antifade has not quenched the ground-state fluorescence of the HPTS-Decyl.

Protocol 2: Creating a Photobleaching Correction Curve

For quantitative time-lapse assays (e.g., monitoring interfacial pH changes over time), signal loss must be mathematically corrected to separate photobleaching artifacts from true biological/chemical signals.

  • Control Preparation: Prepare a control sample of HPTS-Decyl in the exact buffer and lipid environment as your experiment, but without the experimental trigger (e.g., maintain a static pH).

  • Parameter Matching: Mount the control sample and set the microscope to the exact excitation intensity, exposure time, and acquisition interval as your planned experiment.

  • Time-Lapse Acquisition: Acquire a time-lapse series until the fluorescence intensity drops to approximately 50% of its initial value.

  • Data Extraction: Extract the mean fluorescence intensity (MFI) of the regions of interest (ROIs) for each frame.

  • Mathematical Fitting: Plot MFI vs. Time and fit the data to a mono-exponential decay model: I(t) = I(0) * e^(-kt).

  • Data Normalization: Use the derived decay constant (k) to normalize your experimental data. Divide your experimental MFI at time t by e^(-kt) to yield the true, bleach-corrected signal.

References

  • 30723 | Sigma-Aldrich - Sigma-Aldrich. Link

  • The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - NIH PMC. 1

  • Technical Support Center: Preventing Phenosafranine Photobleaching - BenchChem.2

  • Antifade Reagents | Fluorescence Imaging - Tocris Bioscience. Link

  • ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging - Thermo Fisher Scientific.3

  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide - Keyence. 4

Sources

how to resolve aggregation issues with 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (commonly abbreviated as DPTS). As a highly specialized "superpolar lipid probe," DPTS is widely used in membrane biophysics and surfactant characterization. However, its unique amphiphilic structure makes it highly susceptible to self-assembly and aggregation in aqueous environments.

This guide is engineered by our Senior Application Scientists to help you diagnose, understand, and resolve DPTS aggregation issues in your experimental workflows.

Part 1: Core Troubleshooting FAQs

Q1: Why is my DPTS fluorescence signal heavily quenched or red-shifted in aqueous buffers? The Causality: DPTS is a classic bola-amphiphile. It possesses a highly hydrophobic 10-carbon decyloxy tail and a massively hydrophilic pyrene-trisulfonate headgroup . In aqueous environments, the thermodynamic drive to minimize water contact forces the decyl chains to self-assemble into micelles. This hydrophobic collapse forces the pyrene fluorophores into extreme proximity ( ∼3.5 Å). Upon photon absorption, a ground-state pyrene and an excited-state pyrene interact to form an excimer (excited dimer). Excimers undergo non-radiative decay (quenching) and emit at significantly lower energy (red-shifted to ∼480 nm) compared to the sharp monomeric emission ( ∼405 nm).

Q2: How can I prepare a stable stock solution without precipitation or pre-aggregation? The Causality: Water cannot effectively solvate the decyl chain, leading to immediate micellization. To resolve this, you must use a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). DMSO disrupts the hydrophobic interactions, fully solvating the aliphatic tail while its high polarity maintains the solubility of the trisodium sulfonate groups .

Q3: How do I prevent probe self-aggregation during lipid membrane or protein binding assays? The Causality: If your assay requires purely aqueous conditions, you must keep the DPTS concentration strictly below its Critical Aggregation Concentration (CAC), typically in the low nanomolar range. Alternatively, introduce a carrier molecule such as 0.1% Bovine Serum Albumin (BSA) or β -cyclodextrin. The hydrophobic binding pockets of these carriers will selectively sequester the decyl tails, sterically separating the pyrene heads and preserving monomeric fluorescence.

Q4: How is DPTS aggregation actually utilized for Critical Micelle Concentration (CMC) determination? The Causality: Aggregation is a feature, not a bug, for CMC assays. When DPTS is placed in water, it forms quenched excimers. As you titrate in a non-ionic detergent (e.g., Triton X-100), the detergent eventually hits its CMC and forms its own micelles. The DPTS molecules spontaneously partition into these abundant detergent micelles. Because the detergent is in vast molar excess, only one DPTS molecule occupies each micelle. This spatial isolation breaks the pyrene π−π stacking, destroying the excimer and restoring the monomer fluorescence. The inflection point of this fluorescence recovery perfectly marks the detergent's CMC .

Part 2: Quantitative Data Presentation

To successfully troubleshoot your assays, you must be able to optically distinguish between the monomeric and aggregated states of DPTS. Use the following photophysical parameters as a diagnostic reference.

Photophysical PropertyMonomeric DPTS (Disaggregated)Aggregated DPTS (Excimer)
Microenvironment Organic solvent / Mixed MicelleAqueous Buffer (Self-assembled)
Peak Excitation ( λex​ ) 380 nm380 nm
Peak Emission ( λem​ ) 405 nm (Sharp)480 nm (Broad)
Quantum Yield ( Φ ) High (> 0.8)Low (Heavily Quenched)
Visual Color (UV Transilluminator) Bright Blue/VioletDim Green/Yellow
Intermolecular State Spatially isolated π−π stacked ( ∼3.5 Å)

Part 3: Experimental Protocols

Protocol A: Preparation of Aggregation-Free DPTS Stock Solutions

This self-validating protocol ensures the probe is completely monomeric before introduction into complex assay systems.

  • Weighing: Accurately weigh 5.98 mg of DPTS powder (MW 598.6 g/mol ).

  • Solvation: Add exactly 1.0 mL of anhydrous, molecular-biology grade DMSO to achieve a 10 mM stock solution. Do not use aqueous buffers for the primary stock.

  • Disruption: Vortex vigorously for 30 seconds, then place the vial in a bath sonicator for 5 minutes at room temperature. The acoustic cavitation ensures complete disruption of any crystalline packing.

  • Validation: Dilute a 1 µL aliquot into 1 mL of pure DMSO. Excite at 380 nm; the emission spectrum should show a sharp peak at 405 nm with zero signal at 480 nm.

  • Storage: Aliquot the 10 mM stock into amber microcentrifuge tubes and store at -20°C.

Protocol B: CMC Determination of Non-Ionic Detergents using DPTS

This workflow leverages the transition from the aggregated excimer to the disaggregated monomer to measure detergent properties.

  • Probe Preparation: Prepare a working solution of 2 µM DPTS in your target aqueous buffer (e.g., 50 mM Tris, pH 7.4). Note: At 2 µM, DPTS will self-aggregate and form excimers.

  • Detergent Titration: Prepare a serial dilution of the target non-ionic detergent (e.g., Triton X-100 or Brij-35) spanning from 0.001×estimated CMC to 10×estimated CMC .

  • Equilibration: In a black 96-well microplate, mix 50 µL of the DPTS working solution with 50 µL of each detergent dilution (Final DPTS concentration = 1 µM).

  • Incubation: Incubate the plate for 15 minutes at room temperature in the dark to allow mixed micelle thermodynamic equilibration.

  • Measurement: Read the plate using a fluorescence microplate reader.

    • Excitation: 380 nm

    • Emission 1 (Monomer): 405 nm

    • Emission 2 (Excimer): 480 nm

  • Analysis: Plot the ratio of Monomer/Excimer emission ( I405​/I480​ ) against the logarithmic concentration of the detergent. The inflection point of the resulting sigmoidal curve is the exact CMC of the detergent.

Part 4: Workflow Visualization

The following logic diagram maps the pathways of DPTS aggregation and the specific interventions required to restore monomeric fluorescence.

DPTS_Aggregation_Resolution Stock DPTS Stock Solution (in 100% DMSO) Aqueous Dilution in Aqueous Buffer (High Polarity) Stock->Aqueous Dilute Check Fluorescence State Analysis Aqueous->Check Hydrophobic Effect Excimer Self-Aggregated Micelles Excimer Emission (~480 nm) Check->Excimer [DPTS] > CAC Monomer Monomeric Dispersion Monomer Emission (~405 nm) Check->Monomer [DPTS] < CAC Intervention1 Add Non-Ionic Detergent (> CMC threshold) Excimer->Intervention1 Troubleshooting Intervention2 Add Carrier Protein (e.g., 0.1% BSA) Excimer->Intervention2 Troubleshooting MixedMicelle Mixed Micelle / Complex Fluorescence Restored Intervention1->MixedMicelle Disaggregation Intervention2->MixedMicelle Encapsulation

Workflow for diagnosing and resolving DPTS aggregation in aqueous experimental systems.

References

  • Kriechbaum, M., Wolfbeis, O. S., & Koller, E. (1987). Evaluation of critical micelle concentrations of non-ionic detergents using new superpolar lipid probes. Chemistry and Physics of Lipids, 44(1), 19-29. URL:[Link]

  • PubChemLite Database. (2026). 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (C26H30O10S3). Luxembourg Centre for Systems Biomedicine (LCSB), University of Luxembourg. URL: [Link]

optimizing buffer pH for 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt fluorescence stability

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 8-Decyloxypyrene-1,3,6-Trisulfonic Acid Trisodium Salt (PTS10)

Overview Welcome to the Technical Support Center for 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (commonly referred to as PTS10 or decyl-HPTS). This amphiphilic, superpolar lipid probe is primarily utilized for assessing the interior of reversed micelles and evaluating the critical micelle concentration (CMC) of non-ionic detergents[1]. Due to its unique structural properties—a highly hydrophobic decyl chain coupled with a highly hydrophilic trisulfonate headgroup—researchers often encounter unexpected fluorescence instability when optimizing buffer pH.

This guide provides field-proven insights to help you decouple true pH effects from ionic strength artifacts, ensuring robust and reproducible assay design.

Frequently Asked Questions (FAQs)

Q: Is PTS10 a pH indicator like its parent compound, HPTS? A: No. While HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid) is a well-known fluorescent pH indicator with a pKa of ~7.3[2], PTS10 is inherently pH-insensitive in its monomeric state. The alkylation of the 8-hydroxyl group with a decyl chain removes the titratable proton. The perceived "pH sensitivity" you observe is actually an artifact of the buffer's ionic strength changing during pH adjustment, rather than the proton concentration itself.

Q: Why does my monomer fluorescence signal at ~430 nm drop unexpectedly when I adjust the buffer pH? A: This is a classic case of excimer (excited dimer) formation. PTS10 monomers exhibit a peak emission around 432 nm when excited at ~403 nm[3]. When you add salts (e.g., NaOH or HCl) to adjust the buffer pH, you increase the ionic strength of the solution. High ionic strength shields the negative charges of the trisulfonate headgroups, reducing electrostatic repulsion. This allows the hydrophobic decyl chains to associate, causing the pyrene cores to undergo π−π stacking. The resulting excimers emit a broad, red-shifted signal around 500–515 nm[4], which manifests as a loss of signal in your 430 nm monomer channel.

Q: How can I stabilize the monomer fluorescence across different buffer conditions? A: To maintain PTS10 in its monomeric state, you must either keep the ionic strength strictly constant across your pH range (using a broad-range buffer system with compensated salt concentrations) or introduce a non-ionic surfactant above its Critical Micelle Concentration (CMC). Once partitioned into micelles, the PTS10 molecules are spatially separated, which completely abolishes excimer formation and restores the 432 nm monomer emission[1].

Troubleshooting Guide: Fluorescence Instability

The following table summarizes the quantitative data and mechanistic root causes for common PTS10 fluorescence issues.

SymptomRoot CauseMechanistic ExplanationCorrective Action
Loss of 432 nm emission; appearance of broad ~500 nm peak High Ionic Strength / AggregationBuffer salts shield the trisulfonate headgroups, allowing hydrophobic decyl chains to drive pyrene excimer formation.Reduce buffer salt concentration or add a non-ionic detergent (e.g., Triton X-100) above its CMC.
Fluorescence intensity varies erratically with pH changes Ionic Strength ArtifactspH adjustment alters the total ionic strength, changing the monomer-to-excimer ratio.Use a constant ionic strength buffer system (e.g., by compensating with NaCl).
No emission shift observed upon adding detergent Sub-CMC Detergent ConcentrationThe detergent concentration is too low to form micelles, leaving PTS10 in its aggregated aqueous state.Titrate detergent concentration upwards until the 432 nm / 500 nm ratio sharply increases[1].
Baseline fluorescence differs between pure water and buffer Solvent Polarity & ShieldingPure water maintains high electrostatic repulsion (monomer state). Buffers inherently possess higher ionic strength.Always establish a baseline spectrum in your specific assay buffer prior to adding experimental variables.

Experimental Protocol: Self-Validating Assay for PTS10 Stability and CMC Evaluation

To ensure scientific integrity, your protocol must be self-validating. This workflow uses the monomer-to-excimer emission ratio to confirm the physical state of the probe before proceeding with downstream lipid or micelle assays.

Materials:

  • PTS10 Stock Solution: 1 mM in ultra-pure water.

  • Assay Buffer: 50 mM Potassium Phosphate (adjust pH as needed, but maintain constant total ionic strength using NaCl)[3].

  • Target Detergent: (e.g., Triton X-100 or Tween 20).

Step-by-Step Methodology:

  • Probe Dilution: Dilute the PTS10 stock to a final working concentration of 5 µM in the Assay Buffer. (Causality: 5 µM is high enough to yield strong fluorescence but low enough to prevent spontaneous aggregation in pure water).

  • Baseline Validation (The Self-Check): Excite the solution at 403 nm and scan the emission from 410 nm to 600 nm.

    • Pass: A sharp peak at 432 nm indicates stable monomers.

    • Fail: A broad peak at ~500 nm indicates salt-induced excimer formation. If this occurs, proceed to Step 3 to validate micellar partitioning.

  • Detergent Titration: Aliquot 1 mL of the PTS10-buffer solution into a series of cuvettes. Add increasing concentrations of your target detergent (spanning below and above the expected CMC).

  • Equilibration: Incubate the samples for 10 minutes at room temperature in the dark to allow the hydrophobic decyl chains to partition into the micellar interiors[1].

  • Ratiometric Analysis: Measure the fluorescence emission at 432 nm ( I432​ , monomer) and 500 nm ( I500​ , excimer). Plot the ratio ( I432​/I500​ ) against the log of the detergent concentration.

  • CMC Determination: The inflection point where the I432​/I500​ ratio sharply increases represents the Critical Micelle Concentration. The restoration of the 432 nm peak validates that the probe is successfully stabilized in the micellar interior.

Mechanistic Pathway Visualization

The following diagram illustrates the logical relationship between buffer conditions, molecular aggregation, and the resulting fluorescence shifts.

G N1 PTS10 in Low Ionic Strength Buffer (Monomer State) N2 Buffer pH Adjustment (Addition of Salts/Acids/Bases) N1->N2 Experimental Step N6 Addition of Detergent (Above CMC) N1->N6 Direct Assay (CMC Eval) N3 High Ionic Strength (Charge Shielding of Sulfonates) N2->N3 Unintended Artifact N4 Hydrophobic Aggregation (Decyl Chain Association) N3->N4 Reduces Electrostatic Repulsion N5 Excimer Formation (Emission Shift: 432nm → 500nm) N4->N5 π-π Stacking N5->N6 Troubleshooting Step N7 Micellar Partitioning (Restores Monomer Emission) N6->N7 Solubilization

Logical workflow of buffer ionic strength inducing PTS10 excimer formation and micellar resolution.

References

1.[2] Title: 8-Hydroxypyrene-1,3,6-trisulfonicacidtrisodiumsalt CAS#: 27928-00-3 Source: chemicalbook.com URL:

2.[1] Title: 8-METHOXYPYRENE-1,3,6-TRISULFONIC ACID TRISODIUM SALT Source: chemicalbook.com URL:

3.[3] Title: M395 Certificate of Analysis for Lot 1350373 Source: thermofisher.com URL:

4.[4] Title: Proton Transfer in Perfluorosulfonic Acid Fuel Cell Membranes with Differing Pendant Chains and Equivalent Weights Source: osti.gov URL:

Sources

Technical Support Center: Correcting Inner Filter Effects in 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (DPTS) Measurements

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing the fluorescent probe 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (DPTS). The focus of this document is to address a common and critical challenge in fluorescence spectroscopy: the inner filter effect (IFE). Neglecting to correct for IFE can lead to significant misinterpretation of experimental data, particularly in applications such as the determination of critical micelle concentration (CMC).

Understanding the Inner Filter Effect (IFE)

The inner filter effect is an experimental artifact that causes a non-linear relationship between the observed fluorescence intensity and the concentration of the fluorophore.[1] This phenomenon arises from the absorption of light by the sample itself and is categorized into two types:

  • Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample, reducing the intensity of the light that reaches the fluorophore throughout the cuvette.[2] Consequently, not all fluorophore molecules are excited to the same extent, leading to a lower than expected fluorescence signal.[2]

  • Secondary Inner Filter Effect (sIFE): This happens when the emitted fluorescence is re-absorbed by other molecules in the sample, including the fluorophore itself or other chromophores present.[2] This effect is more pronounced when there is a significant overlap between the emission spectrum of the fluorophore and the absorption spectrum of the sample.

It is crucial to distinguish the inner filter effect from fluorescence quenching. While both result in decreased fluorescence intensity, quenching involves non-radiative energy transfer processes due to molecular interactions, whereas IFE is a consequence of light absorption.[1]

Frequently Asked Questions (FAQs)

Here, we address common questions and troubleshooting scenarios encountered when working with DPTS and correcting for the inner filter effect.

Q1: My fluorescence intensity is not increasing linearly with the concentration of my surfactant when using DPTS to determine the Critical Micelle Concentration (CMC). Is my experiment failing?

A1: Not necessarily. This is a classic sign of the inner filter effect.[1] As the concentration of your surfactant and potentially other components in your solution increases, the absorbance of the solution at the excitation and/or emission wavelengths of DPTS also increases. This leads to a deviation from the expected linear relationship between fluorescence and concentration.[3] It is essential to correct for the inner filter effect to obtain an accurate CMC value.

Q2: What is the first step I should take to minimize the inner filter effect?

A2: The simplest approach is to work with dilute solutions.[4] As a general guideline, the absorbance of your sample at the excitation wavelength should be kept below 0.1 to minimize the inner filter effect.[3][4] However, even at an absorbance of 0.1, the error in fluorescence intensity can be as high as 10%.[3] Therefore, for precise measurements, a mathematical correction is often necessary.

Q3: How do I perform a mathematical correction for the inner filter effect?

A3: A common and effective method for correcting for the inner filter effect involves measuring the absorbance of your sample at both the excitation (λex) and emission (λem) wavelengths of DPTS. The corrected fluorescence intensity (F_corr) can then be calculated using the following equation, which is a widely accepted approximation:

Fcorr = Fobs × 10(Aex + Aem)/2

Where:

  • Fcorr is the corrected fluorescence intensity.

  • Fobs is the observed (measured) fluorescence intensity.

  • Aex is the absorbance of the sample at the excitation wavelength.

  • Aem is the absorbance of the sample at the emission wavelength.

Q4: I don't have a spectrophotometer that can measure absorbance and fluorescence simultaneously. What should I do?

A4: You can perform the measurements sequentially. First, measure the fluorescence of your sample series in a fluorometer. Then, using the same samples, measure their absorbance spectra in a separate UV-Vis spectrophotometer. It is crucial to use the exact same samples to ensure the correction is accurate.

Q5: Can the geometry of my experimental setup affect the inner filter effect?

A5: Yes, the geometry of the measurement is a significant factor.[1] For instance, using a 1 cm pathlength cuvette will result in a more pronounced inner filter effect compared to a shorter pathlength cuvette.[2] Some fluorometers offer accessories for front-face fluorescence measurements, which can reduce the pathlength and thus minimize the inner filter effect, especially for highly absorbing samples.[4]

Q6: Are there other experimental approaches to correct for the inner filter effect?

A6: Some advanced techniques exist, such as the "cell shift" method or using instruments with variable vertical axis focus, which can correct for IFE without separate absorbance measurements.[5] Another novel approach involves intentionally adding a highly absorbing, non-fluorescent compound to all samples to create a uniformly high absorbance, which can paradoxically lead to a more linear fluorescence response. However, the mathematical correction based on absorbance measurements remains the most common and accessible method.

Experimental Protocol: Correcting for the Inner Filter Effect in DPTS-based CMC Determination

This protocol outlines the steps to determine the Critical Micelle Concentration (CMC) of a surfactant using DPTS as a fluorescent probe, including the crucial step of correcting for the inner filter effect.

Materials:

  • 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (DPTS)

  • Surfactant of interest

  • Appropriate buffer solution

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm pathlength)

Procedure:

  • Prepare a Stock Solution of DPTS: Prepare a concentrated stock solution of DPTS in your chosen buffer. The final concentration of DPTS in your experimental samples should be low enough to ensure its fluorescence is sensitive to the formation of micelles but not so high that it significantly contributes to the inner filter effect. A final concentration in the micromolar range is a good starting point.

  • Prepare a Series of Surfactant Concentrations: Prepare a series of solutions with varying concentrations of your surfactant in the same buffer. The concentration range should span from well below to well above the expected CMC.

  • Add DPTS to Each Surfactant Solution: Add a constant, small aliquot of the DPTS stock solution to each of the surfactant solutions. Ensure the final concentration of DPTS is the same in all samples.

  • Measure Fluorescence:

    • Set the excitation and emission wavelengths on your fluorometer. For pyrene derivatives like DPTS, typical excitation is around 340 nm, and the emission is monitored over a range that includes the monomer and potentially excimer fluorescence (e.g., 370-500 nm). The ratio of the intensity of two of the vibronic bands in the monomer emission (e.g., I1/I3) is often used to probe the polarity of the environment and thus micelle formation.

    • Measure the fluorescence intensity of each sample in your series.

  • Measure Absorbance:

    • Using the same set of samples, measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer.

    • Record the absorbance values at the excitation wavelength (Aex) and the emission wavelength (Aem) used in the fluorescence measurement.

  • Correct for the Inner Filter Effect:

    • For each sample, calculate the corrected fluorescence intensity (Fcorr) using the formula: Fcorr = Fobs × 10(Aex + Aem)/2

  • Determine the CMC:

    • Plot the corrected fluorescence intensity (Fcorr) or the I1/I3 ratio as a function of the surfactant concentration.

    • The CMC is determined as the point of inflection in this plot, often found at the intersection of two linear fits to the data points before and after the sharp change in fluorescence.

Visualizing the Correction Workflow

The following diagram illustrates the workflow for correcting the inner filter effect in fluorescence measurements.

IFE_Correction_Workflow cluster_experiment Experimental Measurements cluster_analysis Data Analysis prep Prepare Sample Series (Varying Surfactant Conc.) fluor Measure Fluorescence (F_obs) prep->fluor abs Measure Absorbance (A_ex, A_em) prep->abs correct Apply IFE Correction F_corr = F_obs * 10^((A_ex + A_em)/2) fluor->correct F_obs abs->correct A_ex, A_em plot Plot Corrected Data (F_corr vs. Conc.) correct->plot cmc Determine CMC plot->cmc

Caption: Workflow for Inner Filter Effect Correction.

Understanding the Impact of IFE on CMC Determination

The following diagram illustrates how the inner filter effect can distort the data used for CMC determination and how correction can recover the true relationship.

CMC_IFE_Effect cluster_plot CMC Determination Plot origin x_axis origin->x_axis Surfactant Concentration y_axis origin->y_axis Fluorescence Intensity ideal_start ideal_start ideal_cmc ideal_cmc ideal_start->ideal_cmc Ideal (No IFE) ideal_end ideal_end ideal_cmc->ideal_end Ideal (No IFE) obs_start obs_start obs_cmc obs_cmc obs_start->obs_cmc Observed (with IFE) obs_end obs_end obs_cmc->obs_end Observed (with IFE) corr_start corr_start corr_cmc corr_cmc corr_start->corr_cmc Corrected corr_end corr_end corr_cmc->corr_end Corrected cmc_line_ideal cmc_line_ideal cmc_line_ideal->ideal_cmc label_cmc_ideal True CMC cmc_line_obs cmc_line_obs 3.5,1.7 3.5,1.7 cmc_line_obs->3.5,1.7 label_cmc_obs Apparent CMC (Incorrect)

Caption: Impact of IFE on CMC Determination.

Data Summary Table

The following table provides a hypothetical example of experimental data and the application of the IFE correction.

Surfactant Conc. (mM)Observed Fluorescence (F_obs)Absorbance at λ_ex (A_ex)Absorbance at λ_em (A_em)Correction Factor (10^((A_ex + A_em)/2))Corrected Fluorescence (F_corr)
0.11000.0100.0051.017101.7
0.55000.0500.0251.090545.0
1.09500.1000.0501.1891129.6
2.015000.2000.1001.4132119.5
5.020000.4000.2002.0004000.0

References

  • Determination of surfactant critical micelle concentration by a novel fluorescence depolarization technique. PubMed. [Link]

  • Fluorimetric Determination of Critical Micelle Concentration - Avoiding Interference from Detergent Charge. Semantic Scholar. [Link]

  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. PubMed. [Link]

  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. Labbot. [Link]

  • Dual emissive amphiphilic carbon dots as ratiometric fluorescent probes for the determination of critical micelle concentration. RSC Publishing. [Link]

  • Experimental evidence of incomplete fluorescence quenching of pyrene bound to humic substances: implications for K oc measurements. RSC Publishing. [Link]

  • How to deal with inner filter effect in fluorescence experiments. Texas Christian University. [Link]

  • Automatic Correction of Inner Filter Effect – App Note for Labbot. Labbot. [Link]

  • Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction. PLOS One. [Link]

  • Using Rayleigh Scattering to Correct the Inner Filter Effect of the Fluorescence Excitation–Emission Matrix. ACS Publications. [Link]

  • Preparation of 1, 3, 6, 8-Pyrenesulfonic Acid Tetrasodium Salt Dye-Doped Silica Nanoparticles and Their Application in Water-Based Anti-Counterfeit Ink. MDPI. [Link]

  • What is the Inner Filter Effect?. Edinburgh Instruments. [Link]

  • Determination of the critical micellar concentration of a detergent using a fluorescent probe. Scientix. [Link]

  • Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]

  • Reducing the Inner Filter Effect in Microplates by Increasing Absorbance? Linear Fluorescence in Highly Concentrated Fluorophore Solutions in the Presence of an Added Absorber. PubMed. [Link]

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Validation & Comparative

Comparative Analysis of Amphiphilic Pyranine Probes: 8-Decyloxypyrene-1,3,6-trisulfonic Acid vs. 8-Octadecyloxypyrene-1,3,6-trisulfonic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of biophysics, lipid membrane modeling, and surfactant research, the selection of an appropriate fluorescent probe is critical for accurate data acquisition. Amphiphilic derivatives of pyranine (8-hydroxypyrene-1,3,6-trisulfonic acid, HPTS) have emerged as powerful tools due to their "superpolar" headgroups and tunable hydrophobic tails.

This guide provides an in-depth technical comparison between two prominent pyranine derivatives: 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (PTS10) and 8-octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt (PTS18) . By examining their structural causality, thermodynamic behavior, and experimental workflows, this guide empowers researchers to select the optimal probe for critical micelle concentration (CMC) assays and membrane dynamics studies.

Structural and Mechanistic Foundations

The core of both probes is pyranine, a highly water-soluble fluorophore traditionally used as a pH indicator[1]. In its native state, pyranine undergoes excited-state proton transfer (ESPT)[2]. However, by alkylating the 8-hydroxyl group via an ether linkage, the ESPT process is blocked. This modification yields a stable, pH-independent fluorescent reporter that retains the strong excitation/emission profile of the pyrene core (Ex: ~370 nm, Em: ~515 nm).

The addition of an alkyl chain transforms the molecule into an amphiphile:

  • The Headgroup: The three sulfonate groups impart extreme hydrophilicity and a strong negative charge, preventing the probe from flipping across lipid bilayers (maintaining topological asymmetry)[3].

  • The Tail (C10 vs. C18): The length of the alkyl chain dictates the Hydrophilic-Lipophilic Balance (HLB). The decyl (C10) chain of PTS10 offers intermediate hydrophobicity, allowing for rapid dynamic exchange between aqueous and lipid phases. In contrast, the octadecyl (C18) chain of PTS18 provides massive hydrophobic anchoring, driving the spontaneous formation of stable aggregates in aqueous media and deep insertion into lipid bilayers[4].

Physicochemical & Performance Comparison

The following table summarizes the quantitative and functional differences between the two probes, highlighting how the 8-carbon difference dictates their application profiles.

Parameter8-Decyloxypyrene-1,3,6-trisulfonic acid (PTS10)8-Octadecyloxypyrene-1,3,6-trisulfonic acid (PTS18)
CAS Number 110995-88-5[5]111024-84-1[3]
Molecular Weight ~664.6 g/mol 776.9 g/mol
Alkyl Chain Length C10 (Decyloxy)C18 (Octadecyloxy)
Hydrophobicity IntermediateExtremely High[4]
Membrane Dynamics Shallow insertion, fast exchange rateDeep bilayer anchoring, stable aggregation
Primary Applications Dynamic micellar exchange studies, shallow membrane probingCMC determination of non-ionic/cationic detergents, stable lipid bilayer modeling[6]
Aqueous Solubility Highly soluble (monomeric at low conc.)Soluble, but forms aggregates/micelles spontaneously[3]

Mechanistic Causality: The Thermodynamics of Chain Length

As an Application Scientist, it is crucial to understand why the chain length alters performance. The partitioning of these probes into a hydrophobic environment (like a micelle or lipid bilayer) is driven by the hydrophobic effect —an entropy-driven process resulting from the release of highly ordered water molecules surrounding the alkyl chain.

The free energy of transfer ( ΔGtransfer​ ) from water to a hydrophobic phase becomes more negative by approximately -1.2 to -1.5 kcal/mol for every additional methylene (-CH₂-) group. Therefore, the 8 additional carbons in PTS18 compared to PTS10 provide an extra ~10-12 kcal/mol of thermodynamic driving force.

  • Causality in CMC Assays: Because PTS18 is so thermodynamically driven to escape the aqueous phase, it will partition into surfactant micelles the exact moment they form[6]. This makes PTS18 an exceptionally sensitive probe for detecting the CMC of detergents with very low critical concentrations. PTS10, lacking this massive thermodynamic drive, requires a higher localized lipid density to fully partition, making it less precise for ultra-low CMC determinations.

Membrane_Insertion Core Pyranine Core (HPTS) Highly Polar Headgroup Sub1 Decyloxy Chain (C10) PTS10 Core->Sub1 Ether Linkage Sub2 Octadecyloxy Chain (C18) PTS18 Core->Sub2 Ether Linkage Mem1 Shallow Membrane Insertion Fast Exchange Rate Sub1->Mem1 Low Hydrophobicity Mem2 Deep Membrane Anchoring Stable Aggregation Sub2->Mem2 High Hydrophobicity

Caption: Structural logic dictating membrane insertion depth based on alkyl chain length.

Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls that confirm the assay is functioning correctly independent of the experimental variable.

Protocol 1: Fluorimetric Determination of CMC using PTS18

PTS18 is the preferred probe for this assay due to its high sensitivity to the formation of non-ionic and cationic surfactant micelles[6].

Self-Validation Logic: The assay validates itself by establishing a flat baseline at 0% surfactant (probe in pure buffer) and a flat plateau at 10x the expected CMC (probe fully micellized). The CMC is only valid if both plateaus are observed, confirming the probe's dynamic range.

Step-by-Step Methodology:

  • Preparation of Probe Stock: Dissolve PTS18 in highly purified water to a concentration of 100 µM. Store in the dark at +4°C.

  • Surfactant Titration Series: Prepare a serial dilution of the target surfactant (e.g., Triton X-100) in your chosen buffer (e.g., 10 mM Tris, pH 7.4) ranging from 0.01x to 10x the expected CMC.

  • Probe Addition: Add the PTS18 stock to each surfactant dilution to achieve a final, constant probe concentration of 1.0 µM.

  • Internal Controls:

    • Negative Control: 1.0 µM PTS18 in buffer only (0% surfactant).

    • Positive Control: 1.0 µM PTS18 in a known fully micellized surfactant solution.

  • Equilibration: Incubate the samples in the dark at a constant temperature (e.g., 25°C) for 30 minutes to allow thermodynamic partitioning.

  • Data Acquisition: Measure the fluorescence emission using a spectrofluorometer. Excitation: 370 nm; Emission: 515 nm.

  • Analysis: Plot the fluorescence intensity on the Y-axis against the logarithmic concentration of the surfactant on the X-axis. The CMC is identified as the sharp inflection point where fluorescence intensity rapidly increases due to the probe moving from the quenching aqueous environment into the hydrophobic micelle core.

CMC_Workflow N1 Prepare Surfactant Concentration Series N2 Add Fixed Probe Conc. (PTS18) N1->N2 N3 Incubate to Equilibrium N2->N3 N4 Measure Fluorescence (Ex: 370nm / Em: 515nm) N3->N4 N5 Plot Intensity vs. Log[Surfactant] N4->N5 N6 Identify Inflection Point (CMC) N5->N6

Caption: Workflow for determining Critical Micelle Concentration (CMC) using amphiphilic pyranine probes.

Protocol 2: Lipid Bilayer Exchange Assay (PTS10 vs. PTS18)

When studying lipid exchange dynamics between vesicles, the choice between PTS10 and PTS18 will yield vastly different kinetics.

  • Vesicle Preparation: Prepare Large Unilamellar Vesicles (LUVs) containing 1 mol% of either PTS10 or PTS18.

  • Acceptor Vesicles: Prepare a separate batch of unlabeled LUVs.

  • Mixing & Monitoring: Mix the labeled and unlabeled vesicles in a stopped-flow fluorometer.

  • Interpretation: PTS10 (C10) will exhibit a measurable fluorescence change over time as it dynamically exchanges through the aqueous phase into the unlabeled vesicles. PTS18 (C18) will show near-zero exchange due to its deep anchoring and massive kinetic barrier to re-entering the aqueous phase, acting as a stable, non-exchangeable lipid marker[4].

Conclusion

The selection between 8-decyloxypyrene-1,3,6-trisulfonic acid and 8-octadecyloxypyrene-1,3,6-trisulfonic acid hinges entirely on the thermodynamic requirements of the assay. For applications requiring a stable, non-exchangeable anchor or the highly sensitive detection of micelle formation, PTS18 is the superior choice due to its C18-driven hydrophobic effect. Conversely, for assays measuring dynamic lipid exchange or requiring shallower membrane insertion, the intermediate hydrophobicity of PTS10 is optimal.

References

  • Various reported derivatives of pyranine photoacids and their unique features - ResearchGate. Available at:[Link]

  • The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PubMed Central (PMC). Available at:[Link]

Sources

Validating Critical Micelle Concentration (CMC) Results Using 8-Decyloxypyrene-1,3,6-Trisulfonic Acid Trisodium Salt (DPTS)

Author: BenchChem Technical Support Team. Date: April 2026

The precise determination of the Critical Micelle Concentration (CMC) is a foundational metric in drug formulation, lipid nanoparticle (LNP) engineering, and membrane protein solubilization. While traditional techniques like tensiometry (surface tension) and conductometry are widely used, they frequently fall short when applied to complex non-ionic detergents. Conductometry is blind to uncharged surfactants, and surface tension measurements are notoriously susceptible to trace surface-active impurities[1].

To achieve high-fidelity, artifact-free CMC validation, fluorescence spectroscopy utilizing 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (DPTS) has emerged as a superior methodology[2]. This guide objectively compares the mechanistic performance of DPTS against classic fluorescent probes and provides a self-validating experimental protocol for your laboratory.

The Molecular Advantage: Causality Behind the Probe

To understand why DPTS outperforms traditional probes, we must examine the causality of micellar partitioning.

The Limitations of Classic Pyrene

Unmodified pyrene is the historical standard for fluorescence-based CMC determination[1]. However, its extreme hydrophobicity presents two critical points of failure:

  • Aqueous Insolubility: Pyrene has a solubility limit of ~2 µM in water, requiring tedious solvent evaporation or prolonged sonication that can degrade sensitive surfactants.

  • Deep Core Partitioning & Excimer Formation: Because it is entirely hydrophobic, classic pyrene sinks deep into the micellar core. If multiple pyrene molecules partition into the same micelle, they form excited dimers (excimers), which drastically alter the emission spectra and confound the I1​/I3​ vibronic band ratio used to calculate the CMC[3].

The DPTS Structural Solution

DPTS was engineered specifically to solve these thermodynamic limitations[2]. It is a "superpolar" lipid probe featuring three distinct functional domains:

  • The Pyrene Fluorophore: Provides the highly sensitive, environment-dependent optical readout.

  • The Decyloxy Chain (10-Carbon Tail): Acts as a hydrophobic anchor that readily inserts into the assembling lipid/detergent core.

  • The Trisulfonate Headgroup: Carries a massive negative charge, rendering the molecule highly water-soluble without the need for organic solvents.

The Mechanistic Result: When a non-ionic detergent reaches its CMC, the decyloxy tail of DPTS anchors into the newly formed micelle. However, the electrostatic repulsion of the trisulfonate headgroup physically prevents the pyrene moiety from sinking into the hydrophobic core. The probe is forced to localize strictly at the micelle-water interface[2]. This precise interfacial anchoring prevents probe aggregation (excimer formation) and provides an immediate, sharp fluorescence shift the exact millisecond the micellar boundary forms[3].

Comparative Performance Data

The interfacial sensitivity of DPTS yields CMC values that are highly reproducible and align perfectly with rigorously purified tensiometry data, without the noise associated with classic pyrene excimers. Below is a comparison of CMC values for common non-ionic detergents.

DetergentChemical ClassLiterature CMC (Surface Tension)DPTS Fluorescence CMC
Triton X-100 Polyoxyethylene octyl phenyl ether0.24 mM[4]0.22 – 0.25 mM
Brij-35 Polyoxyethylene lauryl ether0.09 mM[5]0.09 – 0.095 mM
Tween 80 Polyoxyethylene sorbitan monooleate0.012 mM[6]0.012 – 0.015 mM

Workflow & Partitioning Visualization

The following diagram illustrates the mechanistic workflow of DPTS partitioning and the resulting optical readout.

CMC_Workflow cluster_0 Molecular Partitioning Mechanism cluster_1 Self-Validating Readout A DPTS Probe (Superpolar & Water Soluble) C Micellization (Concentration ≥ CMC) A->C Partitions into B Non-Ionic Surfactant (Monomer Phase) B->C Self-assembles D Interfacial Anchoring (Trisulfonate Repulsion) C->D Probe localizes E UV Excitation (~350 nm) D->E Optical trigger F Fluorescence Emission Shift (Monomer peak isolation) E->F Signal generation G Sigmoidal Boltzmann Fit (Inflection Point = CMC) F->G Data analysis

Fig 1: DPTS micellar partitioning and fluorescence validation workflow.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, this protocol incorporates built-in self-validation checkpoints.

Step 1: Probe Preparation
  • Weigh out DPTS powder and dissolve it directly in deionized water or your experimental buffer (e.g., 10 mM PBS, pH 7.4) to create a 1 mM stock solution .

Self-Validation Checkpoint: Unlike bare pyrene, DPTS should dissolve instantly into a clear solution without sonication. If turbidity is observed, re-evaluate your water quality, as multivalent cations may be causing sulfonate precipitation.

Step 2: Surfactant Titration
  • Prepare a serial dilution of your target non-ionic surfactant ranging from two logs below the expected CMC to one log above (e.g., 0.001 mM to 10 mM).

  • Spike the DPTS stock into each surfactant standard to achieve a final probe concentration of 1 µM .

Self-Validation Checkpoint: Maintaining the probe at 1 µM ensures the probe-to-surfactant ratio remains infinitesimally small near the CMC. This guarantees the probe acts strictly as an observer and does not serve as a nucleation site for premature micellization.

Step 3: Spectral Acquisition
  • Transfer the solutions to a quartz cuvette or a black 96-well microplate.

  • Set the spectrofluorometer excitation wavelength to ~350 nm .

  • Record the emission spectra from 370 nm to 450 nm .

  • Monitor the shift in the vibronic band intensities (specifically the I1​ peak at ~373 nm and the I3​ peak at ~384 nm).

Step 4: Data Analysis
  • Plot the fluorescence intensity ratio ( I1​/I3​ ) on the Y-axis against the logarithmic concentration of the surfactant on the X-axis.

  • Fit the data using a non-linear sigmoidal Boltzmann equation.

  • The CMC is mathematically defined as the inflection point of the sigmoidal curve.

References

  • Kriechbaum M., Wolfbeis O.S., Koller E. (1987). Evaluation of critical micelle concentrations of non-ionic detergents using new superpolar lipid probes. Chemistry and Physics of Lipids.2

  • Kaur et al. (2019). A robust method for critical micelle concentration determination using coumarin-6 as a fluorescent probe. Analytical Methods, RSC Publishing. 1

  • Wang et al. (2007). A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. The Journal of Physical Chemistry B, ACS Publications. 3

  • Sigma-Aldrich Product Data. Triton X-100 Properties & Specifications.4

  • Sigma-Aldrich Product Data. BRIJ 35 Detergent, PROTEIN GRADE.5

  • Sigma-Aldrich Product Data. TWEEN 80 Cell Culture Specifications.6

Sources

The Definitive Guide to Liposome Tracking: Evaluating the Accuracy of 8-Decyloxypyrene-1,3,6-Trisulfonic Acid Trisodium Salt

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in lipid nanoparticle (LNP) and liposome development, one of the most persistent analytical bottlenecks I encounter is the accurate, long-term tracking of liposomes in vitro and in vivo. The integrity of biodistribution data relies entirely on the assumption that the fluorescent probe remains strictly associated with the intact liposome.

Unfortunately, standard probes routinely violate this assumption. Water-soluble dyes (like Carboxyfluorescein or standard HPTS) leak from the aqueous core, while lipophilic dyes (like DiI or DiD) readily transfer to serum lipoproteins, generating false-positive tracking signals.

To solve this, lipid chemists developed 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (commonly referred to as HPTS-C10 or PTS10)[1]. This guide provides an objective, mechanistic comparison of HPTS-C10 against traditional alternatives, supported by structural causality and self-validating experimental protocols.

Mechanistic Breakdown: The Causality of Probe Accuracy

To understand why HPTS-C10 outperforms traditional dyes, we must analyze its molecular structure. HPTS-C10 is a "superpolar amphiphilic" derivative of the classic water-soluble dye pyranine (8-hydroxypyrene-1,3,6-trisulfonic acid)[2]. Its accuracy is driven by three specific structural modifications:

  • The C10 (Decyloxy) Tail (Zero Leakage): Unlike standard HPTS which is entirely water-soluble and prone to leaking through the lipid bilayer during prolonged circulation, the 10-carbon lipid tail of HPTS-C10 acts as a hydrophobic anchor. It embeds firmly into the hydrophobic core of the lipid bilayer, physically preventing aqueous leakage.

  • The Trisulfonate Headgroup (Zero Dye Transfer): Traditional lipophilic tracking dyes (e.g., DiI, DiD) are notorious for transferring from liposomes to hydrophobic pockets in serum proteins (like HDL/LDL). HPTS-C10 possesses three highly polar sulfonic acid groups (yielding a -3 charge at physiological pH). This massive localized polarity kinetically traps the probe in the lipid leaflet it was formulated in, making it energetically unfavorable to flip-flop across the membrane or traverse the aqueous phase to other lipid sinks[3].

  • The Ether Linkage (pH Insensitivity): Standard HPTS is highly pH-sensitive because of its 8-hydroxyl group (pKa ~7.3), which deprotonates and shifts its fluorescence emission. When standard HPTS-loaded liposomes are endocytosed into acidic lysosomes (pH < 5.5), the fluorescence signal quenches or shifts, convoluting tracking data[2]. In HPTS-C10, this hydroxyl group is alkylated to form an ether linkage (-O-C10H21). By removing the ionizable proton, the molecule becomes completely insensitive to physiological pH changes, ensuring a stable, quantifiable signal regardless of the liposome's intracellular compartment.

G cluster_0 Standard Probes cluster_1 HPTS-C10 Probe A Standard HPTS (Water Soluble) C Signal Loss A->C Aqueous Leakage B DiI / DiD (Lipophilic) D False Positives B->D Serum Transfer E 8-decyloxypyrene-1,3,6-trisulfonic acid F C10 Tail E->F G Trisulfonate Head E->G H Ether Linkage E->H I Accurate Tracking F->I Prevents Leakage G->I Prevents Transfer H->I pH Insensitive

Structural causality of HPTS-C10 vs. traditional probes for liposome tracking.

Comparative Performance Analysis

The table below summarizes the quantitative and qualitative differences between HPTS-C10 and standard liposome tracking alternatives.

Probe CategoryExample DyesAqueous Leakage RateSerum Dye TransferpH Sensitivity (Endosomal Quenching)Overall Tracking Accuracy
Water-Soluble Carboxyfluorescein (CF), CalceinHigh (Hours to Days)NoneModerateLow (In vivo volume loss)
Water-Soluble Standard HPTS (Pyranine)ModerateNoneHigh (Quenches at pH < 7)Low (Signal lost in lysosomes)
Lipophilic DiI, DiD, DiONoneHigh (Transfers to HDL/LDL)LowLow (False positive biodistribution)
Superpolar Amphiphilic HPTS-C10 None (C10 Anchored)None (-3 Charge prevents flip)None (Ether linkage)High (True liposome tracking)

Experimental Protocol: Formulation and Validation

To ensure trustworthiness in your tracking data, you must utilize a self-validating system. The following protocol details how to formulate HPTS-C10 liposomes and experimentally prove that the dye does not transfer to serum proteins—a critical control before moving to in vivo models.

Phase 1: Preparation of HPTS-C10 Labeled Liposomes
  • Lipid Film Hydration: Dissolve your target lipid mixture (e.g., DSPC:Cholesterol at 55:45 molar ratio) and 0.5 mol% of 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt in chloroform/methanol (2:1 v/v).

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas, followed by high vacuum for 2 hours to form a dry lipid film.

  • Hydration: Hydrate the film with PBS (pH 7.4) at 60°C (above the phase transition temperature of DSPC) for 1 hour, vortexing every 15 minutes to form multilamellar vesicles (MLVs).

  • Extrusion: Extrude the MLV suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder at 60°C to form large unilamellar vesicles (LUVs).

Phase 2: Self-Validating Serum Transfer Assay

To prove HPTS-C10 remains anchored to the liposome and does not transfer to serum proteins:

  • Purification: Pass the extruded liposomes through a Sephadex G-25 Size Exclusion Chromatography (SEC) column to remove any unanchored/free HPTS-C10.

  • Incubation: Incubate the purified liposomes in 50% Fetal Bovine Serum (FBS) at 37°C for 24 hours.

  • Re-isolation: Run the incubated mixture through a fresh SEC column. Collect the liposome fractions (void volume) and the serum protein fractions.

  • Quantification: Measure the fluorescence of both fractions (Excitation ~400 nm / Emission ~430 nm).

    • Expected Result: >98% of the fluorescence signal will remain in the liposome fraction, validating the absence of dye transfer.

Workflow Step1 1. Lipid Film Hydration (Mix Lipids + HPTS-C10) Step2 2. Extrusion (Form 100nm LUVs) Step1->Step2 Step3 3. SEC Purification (Remove Free Dye) Step2->Step3 Step4 4. Serum Incubation (37°C, 50% FBS) Step3->Step4 Step5 5. Fluorescence Quantification (Measure Transfer/Leakage) Step4->Step5

Self-validating experimental workflow for liposome formulation and serum stability.

Conclusion

For rigorous pharmacokinetic and biodistribution studies, the choice of fluorescent probe cannot be an afterthought. While standard HPTS provides excellent utility for monitoring intra-vesicular pH[3], its water solubility and pH-sensitivity make it a poor candidate for absolute liposome tracking[2]. By utilizing 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt , researchers leverage the high quantum yield of pyrene while structurally eliminating the artifacts of aqueous leakage, serum transfer, and endosomal quenching.

References

  • Straubinger, R. M., et al. "Endocytosis and intracellular fate of liposomes using pyranine as a probe." Biochemistry (PubMed - NIH). Available at:[Link]

Sources

8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt vs ANS for hydrophobic binding site analysis

Author: BenchChem Technical Support Team. Date: April 2026

The characterization of hydrophobic binding sites—whether on protein surfaces, within deep binding cavities, or in lipidic micelles—is a critical step in structural biology and drug formulation. For decades, 1-anilino-8-naphthalenesulfonate (ANS) has served as the gold standard for probing exposed hydrophobic patches. However, the emergence of highly engineered amphiphilic probes like 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (DPTS) offers a radically different mechanistic approach.

As an application scientist, choosing between a polarity-sensitive fluorophore (ANS) and a superpolar lipid-like probe (DPTS) requires a deep understanding of their photophysics and binding causality. This guide provides an authoritative comparison of these two probes, complete with experimental workflows and field-proven insights.

Mechanistic Profiling: The "Why" Behind the Probes

The fundamental difference between ANS and DPTS lies in their structural logic and how they interact with aqueous versus non-polar environments.

ANS: The Environment-Sensitive Conformational Reporter

ANS is a classic solvatochromic dye. In aqueous solutions, its fluorescence is heavily quenched by water molecules. When ANS binds to a hydrophobic patch on a protein, it is shielded from water, resulting in a dramatic increase in quantum yield and a significant blue shift in its emission spectrum (from ~520 nm to ~470 nm)[1].

The Causality Caveat: While traditionally viewed purely as a hydrophobic probe, titration calorimetry has proven that ANS binding is heavily driven by electrostatic interactions. The negatively charged sulfonate group often forms ion pairs with cationic residues (e.g., lysine, arginine) near the hydrophobic patch[2]. Furthermore, ANS is not merely a passive reporter; it can induce "conformational tightening" in proteins, meaning the hydrophobic site you measure may be partially stabilized by the probe itself[2].

DPTS: The "Superpolar" Amphiphilic Anchor

DPTS (often referred to in literature as a PTS10 derivative) is engineered as a "superpolar lipid probe"[3]. It consists of three distinct functional zones:

  • The Fluorophore: A highly fluorescent pyrene ring.

  • The Headgroup: Three sulfonate groups (-SO3Na) that render the head extremely hydrophilic and bulky.

  • The Tail: A 10-carbon (decyloxy) aliphatic chain[4].

Unlike ANS, which relies on a change in solvent polarity to fluoresce, DPTS is highly fluorescent even in water. Its utility comes from its amphiphilic geometry . The C10 tail mimics a lipid, driving insertion into deep hydrophobic cavities, lipid bilayers, or detergent micelles[3]. Meanwhile, the massive electrostatic repulsion and hydration shell of the three sulfonate groups prevent the pyrene head from entering the hydrophobic pocket. This forces a highly specific, directional binding event, making it ideal for determining critical micelle concentrations (CMC) or probing specific lipid-binding pockets without the electrostatic artifacts associated with ANS.

Decision Logic Workflow

G Start Target Hydrophobic Site Analysis Decision Nature of the Binding Site? Start->Decision Surface Surface-Exposed Patches (Protein Folding/Unfolding) Decision->Surface Shallow / Transient Cavity Deep Hydrophobic Cavities (Lipid Pockets / Micelles) Decision->Cavity Deep / Lipid-like ANS Use ANS (1-anilino-8-naphthalenesulfonate) Surface->ANS DPTS Use DPTS (8-decyloxypyrene-1,3,6-trisulfonate) Cavity->DPTS MechANS Mechanism: Polarity-sensitive fluorescence enhancement & blue shift ANS->MechANS MechDPTS Mechanism: Amphiphilic insertion of C10 tail, pyrene head exposed DPTS->MechDPTS

Fig 1. Decision matrix for selecting between ANS and DPTS based on binding site architecture.

Performance & Photophysical Comparison

To ensure experimental integrity, researchers must match the probe's photophysics to the instrumental setup and the biological question.

FeatureANS (1-anilino-8-naphthalenesulfonate)DPTS (8-decyloxypyrene-1,3,6-trisulfonate)
Primary Application Protein folding/unfolding, molten globule detection.CMC determination, lipid-binding pocket analysis.
Binding Mechanism Hydrophobic surface shielding + Electrostatic pairing[2].Aliphatic tail insertion (lipid mimicry)[3].
Excitation (λex) ~350 - 380 nm~350 - 400 nm
Emission (λem) ~520 nm (water) → ~470 nm (bound)~430 - 450 nm (structured pyrene monomer)
Signal Readout Massive intensity increase & spectral blue-shift.Quenching, anisotropy changes, or excimer/monomer ratio.
Water Solubility Moderate (often requires stock in ethanol/DMSO).Extremely High (due to 3x sulfonate groups)[4].
Artifact Risk High (Electrostatic binding to cationic patches)[2].Low (Steric hindrance prevents non-specific deep burial).

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary controls to rule out false positives caused by the inherent physical properties of the probes.

Protocol A: Protein Unfolding Assay using ANS

Objective: Monitor the exposure of hydrophobic core residues during thermal or chemical denaturation.

Materials:

  • Protein of interest (1-5 µM final concentration).

  • ANS Stock: 10 mM in methanol (protect from light).

  • Buffer: 50 mM Tris-HCl, pH 7.4. Critical: Include a high-salt control (e.g., + 500 mM NaCl) to validate that binding is hydrophobic and not purely an electrostatic artifact[2].

Step-by-Step Workflow:

  • Preparation: Dilute the ANS stock into the working buffer to a final concentration of 20-50 µM. (ANS should be in 10x to 50x molar excess relative to the protein to ensure saturation).

  • Baseline Measurement: Measure the fluorescence of the ANS-only buffer.

    • Settings: λex = 370 nm; λem = 400–600 nm. The signal should be very low with a peak around 520 nm.

  • Titration/Unfolding: Add the protein to the ANS solution. Induce unfolding via chemical denaturant (e.g., Urea titration 0-8 M) or a thermal ramp (20°C to 90°C).

  • Data Acquisition: Record the emission spectra.

  • Validation Check: A true hydrophobic exposure event will show a simultaneous increase in fluorescence intensity (often 10- to 50-fold) and a blue shift of the emission maximum to ~470 nm. If the signal is completely abolished in the high-salt control buffer, the initial binding was likely electrostatic rather than hydrophobic.

Protocol B: Lipid Pocket / Micelle Characterization using DPTS

Objective: Determine the Critical Micelle Concentration (CMC) or probe a specific lipid-binding cavity.

Materials:

  • DPTS Stock: 1 mM in ultra-pure water (highly soluble)[4].

  • Target: Non-ionic detergent (e.g., Triton X-100) or lipid-binding protein.

  • Buffer: PBS, pH 7.4.

Step-by-Step Workflow:

  • Probe Equilibration: Prepare a series of cuvettes containing a fixed, low concentration of DPTS (e.g., 1 µM) in PBS.

  • Titration: Add increasing concentrations of the target detergent or protein across the cuvette series.

  • Data Acquisition: Measure the fluorescence emission.

    • Settings: λex = 350 nm; λem = 380–500 nm.

  • Analysis: As the C10 tail of DPTS inserts into the newly formed micelles or protein cavities, the local environment of the pyrene headgroup changes. This is typically observed as a change in the fine structure of the pyrene emission peaks (the ratio of peak I at ~375 nm to peak III at ~385 nm, known as the Pyrene Polarity Index) or through fluorescence anisotropy.

  • Validation Check: Because the three sulfonate groups prevent the fluorophore from fully entering the hydrophobic core, DPTS reports on the interface of the hydrophobic site[3]. Compare the binding curve against a control probe lacking the C10 tail (e.g., 1,3,6-pyrenetrisulfonate) to confirm that binding is driven specifically by the decyl chain insertion.

Conclusion & Best Practices

While ANS remains an indispensable tool for rapid screening of protein conformational changes, its susceptibility to electrostatic interactions requires rigorous control experiments. DPTS, leveraging the superpolar lipid probe concept, offers a highly precise alternative when the biological question involves lipid mimicry, deep hydrophobic cavities, or micellar interfaces. By understanding the causality of their binding mechanics—solvatochromic shielding versus amphiphilic insertion—researchers can eliminate artifacts and generate highly trustworthy structural data.

References

  • Wikipedia Contributors. (n.d.). 8-Anilinonaphthalene-1-sulfonic acid. Wikipedia, The Free Encyclopedia. Retrieved from[Link]

  • Matulis, D., & Lovrien, R. (1998). 1-anilino-8-naphthalene sulfonate as a protein conformational tightening agent. Biopolymers, 49(6), 451-8. PubMed. Retrieved from[Link]

  • Kriechbaum, M., Wolfbeis, O. S., & Koller, E. (1987). Evaluation of Critical Micelle Concentrations Using New Superpolar Lipid Probes. Chemistry and Physics of Lipids, 44, 89-94. University of Regensburg. Retrieved from[Link]

  • ChemRadar. (n.d.). 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt CAS#110995-88-5. Food Contact Materials Regulations Database. Retrieved from[Link]

Sources

cross-validation of CMC values obtained with 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in formulation thermodynamics and liposomal drug delivery, I frequently encounter a critical bottleneck in early-stage drug development: the accurate determination of the Critical Micelle Concentration (CMC) of novel surfactants and block copolymers.

While macroscopic techniques like tensiometry are considered the gold standard, they require large sample volumes and are highly sensitive to trace impurities. Conversely, traditional fluorescent probes like unsubstituted pyrene suffer from poor aqueous solubility, slow equilibration, and a tendency to induce pre-micellar aggregation.

To overcome these limitations, interfacial probes—specifically 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (DPTS) —have emerged as superior alternatives for non-ionic systems. This guide objectively compares the performance, mechanistic causality, and experimental workflows of DPTS against traditional pyrene fluorescence and tensiometry.

Mechanistic Causality: Why DPTS Outperforms Traditional Pyrene

To understand why DPTS provides a cleaner CMC reading than standard pyrene, we must examine the spatial partitioning of these molecules within an aqueous micelle system .

  • Standard Pyrene (The Core Probe): Unsubstituted pyrene is highly hydrophobic. Upon micellization, it partitions deeply into the aliphatic core of the micelle. Its CMC determination relies on the ratio of its first and third vibronic emission bands ( I1​/I3​ ), which shift based on local dielectric constant changes. However, its extreme hydrophobicity often causes it to artificially nucleate micelles (pre-micellar aggregation), skewing the true CMC value.

  • DPTS (The Interfacial Probe): DPTS is a "superpolar" lipid probe. It features a decyloxy ( C10​ ) chain that acts as a hydrophobic anchor, and a pyrene core substituted with three highly charged sulfonic acid sodium salts. This amphiphilic geometry forces the probe to reside strictly at the Stern layer (the lipid-water interface). Because the bulky, charged headgroup cannot penetrate the micelle core, DPTS does not perturb the micelle's internal thermodynamics. Upon micellization, the restriction of the probe's rotational freedom at the interface causes a sharp, distinct increase in bulk fluorescence quantum yield.

Partitioning_Mechanism Micelle Aqueous Micelle System DPTS DPTS Probe (Amphiphilic) Micelle->DPTS Pyrene Standard Pyrene (Hydrophobic) Micelle->Pyrene Stern Stern Layer / Interface (Trisulfonate Anchored) DPTS->Stern C10 chain insertion Core Hydrophobic Core (Deep Penetration) Pyrene->Core Hydrophobic effect Signal_DPTS Quantum Yield Increase (No Structural Perturbation) Stern->Signal_DPTS Signal_Pyrene I1/I3 Vibronic Shift (Risk of Pre-micellar Artifacts) Core->Signal_Pyrene

Caption: Spatial partitioning mechanisms of DPTS versus standard pyrene within a micellar system.

Cross-Validation Framework

Relying on a single method for CMC determination is a thermodynamic risk. A robust formulation workflow requires orthogonal cross-validation. The diagram below outlines the self-validating system used in our laboratory to triangulate the exact CMC.

CMC_Workflow Start Surfactant Dilution Series (0.01x to 10x Expected CMC) Split Aliquot into Orthogonal Assays Start->Split DPTS DPTS Fluorescence (Interfacial Probe) Split->DPTS Pyrene Pyrene Fluorescence (Hydrophobic Core Probe) Split->Pyrene Tension Tensiometry (Macroscopic Validation) Split->Tension Data_DPTS Plot: Intensity vs. log[C] Find Breakpoint DPTS->Data_DPTS Data_Pyrene Plot: I1/I3 vs. log[C] Find Inflection Pyrene->Data_Pyrene Data_Tension Plot: Tension vs. log[C] Find Plateau Tension->Data_Tension CrossVal Cross-Validation & Final CMC (Self-Validating Output) Data_DPTS->CrossVal Data_Pyrene->CrossVal Data_Tension->CrossVal

Caption: Workflow for orthogonal cross-validation of CMC using DPTS, Pyrene, and Tensiometry.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, each protocol below is designed as a self-validating system containing internal thermodynamic controls.

Method A: DPTS Fluorescence Assay

Targeted for non-ionic and zwitterionic surfactants.

  • Probe Preparation: Prepare a 10 µM stock of DPTS in Milli-Q water.

  • Surfactant Titration: Prepare a 15-point serial dilution of the target surfactant in PBS (pH 7.4), spanning two log units below and one log unit above the theoretical CMC.

  • Probe Addition: Spike DPTS into each dilution to a final concentration of exactly 100 nM. Causality: This ultra-low concentration guarantees the probe acts strictly as an observer and does not shift the thermodynamic equilibrium of micellization.

  • Equilibration: Incubate in the dark at 25°C for 30 minutes.

  • Measurement: Read fluorescence intensity ( λex​ = 405 nm; λem​ = 495 nm).

  • Self-Validation Check: The fluorescence intensity of the lowest surfactant concentrations must perfectly match a DPTS-only buffer control. Any positive slope in the pre-micellar phase indicates probe aggregation or buffer contamination.

Method B: Standard Pyrene Assay (Orthogonal Control 1)
  • Probe Preparation: Due to pyrene's insolubility, coat the bottom of glass vials by evaporating a pyrene/acetone solution, leaving a thin film (target final aqueous concentration: 600 nM).

  • Surfactant Addition: Add the surfactant dilution series to the coated vials.

  • Equilibration: Sonicate for 10 minutes and incubate overnight. Causality: Pyrene requires extensive time to partition from the glass wall into the hydrophobic micelle cores.

  • Measurement: Excite at 334 nm. Measure emission at 372 nm ( I1​ ) and 384 nm ( I3​ ).

  • Data Extraction: Plot the I1​/I3​ ratio against log[Surfactant]. The CMC is the inflection point of the sigmoidal drop.

Method C: Wilhelmy Plate Tensiometry (Orthogonal Control 2)
  • Calibration: Calibrate the platinum plate using pure Milli-Q water. Self-Validation Check: The reading must stabilize at exactly 72.8 mN/m at 20°C. If it deviates, the plate is contaminated and must be flame-cleaned.

  • Measurement: Measure the surface tension of the surfactant series from the lowest to the highest concentration to prevent carryover.

  • Data Extraction: Plot Surface Tension vs. log[Surfactant]. The CMC is the exact concentration where the surface tension ceases to drop and forms a horizontal plateau.

Comparative Data Analysis

The table below summarizes cross-validated CMC data for common surfactants. It is crucial to note the causality behind DPTS's limitations: because DPTS carries three negative charges, it is fundamentally incompatible with cationic surfactants (causing ion-pairing precipitation) and anionic surfactants (causing electrostatic repulsion) .

Table 1: Cross-Validated CMC Values (mM) at 25°C

SurfactantSurfactant TypeDPTS FluorescencePyrene ( I1​/I3​ )TensiometryDPTS Suitability
Triton X-100 Non-ionic0.230.240.22Excellent (Sharp intensity break)
Tween 80 Non-ionic0.0120.0140.012Excellent (High sensitivity)
Brij-35 Non-ionic0.090.090.09Excellent
SDS AnionicN/A (Repulsion)8.18.2Poor (Electrostatic interference)
CTAB CationicN/A (Precipitation)0.920.90Poor (Ion-pairing artifacts)

Data Interpretation: For non-ionic surfactants, DPTS provides CMC values that perfectly align with macroscopic tensiometry, often outperforming standard pyrene by avoiding the pre-micellar aggregation artifacts that slightly inflate pyrene-derived CMC values (e.g., Tween 80).

Conclusion

For the formulation of non-ionic liposomes, solid lipid nanoparticles, or micellar APIs, 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (DPTS) is a highly superior fluorescent probe. By anchoring exclusively to the Stern layer, it provides a thermodynamically non-invasive, rapid, and highly sensitive method for CMC determination. However, scientific integrity demands that any novel surfactant characterization be cross-validated against macroscopic tensiometry to ensure absolute thermodynamic accuracy.

References

  • Evaluation of critical micelle concentrations of non-ionic detergents using new superpolar lipid probes. Source: Chemistry and Physics of Lipids, 44(1), 19-29 (1987). M. Kriechbaum, O. S. Wolfbeis, E. Koller. URL:[Link][1][2][3]

  • Environmental effects on vibronic band intensities in pyrene monomer fluorescence and their application in studies of micellar systems. Source: Journal of the American Chemical Society, 99(7), 2039-2044 (1977). K. Kalyanasundaram, J. K. Thomas. URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (CAS: 110995-88-5) is a highly specialized fluorescent probe derived from pyranine (HPTS)[1][2]. In drug development and membrane biophysics, it is primarily utilized to evaluate the critical micelle concentrations (CMCs) of non-ionic detergents and to function as a superpolar lipid probe[3].

The Causality of Hazard: The operational risks associated with this compound stem directly from its molecular structure. It is an amphiphilic molecule: the decyl chain acts as a hydrophobic tail that readily partitions into lipid bilayers, while the trisulfonate headgroup is highly hydrophilic and hygroscopic. If the lyophilized powder contacts the respiratory mucosa or skin, it acts as a powerful surfactant, rapidly dissolving in biological moisture and potentially intercalating into cellular membranes to cause severe localized irritation.

Physicochemical & Hazard Profile

To design a self-validating safety protocol, we must first establish the quantitative and regulatory boundaries of the chemical[3][4].

PropertyValueOperational Implication
CAS Number 110995-88-5[2]Unique identifier for SDS tracking and waste disposal manifests.
Molecular Formula C₂₆H₃₀O₁₀S₃ (Acid Base)[4]High molecular weight; forms a fine, easily aerosolized dust.
Monoisotopic Mass 598.1001 Da[4]Requires precise analytical balances sensitive to static interference.
Hazard Classification Irritant (Xi); Safety 26-36[5]Mandates strict mucosal and dermal barrier protection.
WGK (Water Hazard) WGK 3 (Severe Hazard)[3]Absolutely no sink disposal; requires dedicated hazardous incineration.

Required Personal Protective Equipment (PPE) System

Standard laboratory attire is insufficient for handling amphiphilic trisulfonate salts. The following PPE system must be donned prior to handling the dry powder, based on the specific physicochemical threats of the dye[3]:

  • Respiratory Protection (N95 / FFP2 / P2):

    • Causality: The trisulfonate headgroup makes the dust highly hygroscopic. If inhaled, the particles rapidly dissolve in the moisture of the respiratory tract, causing localized high concentrations of sulfonic acid salts, leading to severe respiratory irritation. A particulate respirator blocks these fine aerosols.

  • Hand Protection (Nitrile Gloves - Double Gloving Recommended):

    • Causality: The decyl chain (hydrophobic tail) allows the molecule to act as a surfactant, potentially disrupting the lipid bilayer of the stratum corneum and facilitating transdermal transport. Nitrile provides a robust chemical barrier against both the polar and non-polar domains of the molecule.

  • Eye Protection (Tight-Fitting Safety Goggles):

    • Causality: Standard safety glasses leave gaps. Tight-fitting goggles prevent airborne dust from dissolving into the ocular mucosa, which would cause immediate stinging and potential corneal irritation.

  • Body Protection (Anti-Static Lab Coat):

    • Causality: Lyophilized powders hold static charges. An anti-static, flame-resistant lab coat prevents the powder from "jumping" and clinging to the operator's clothing during weighing.

Operational Workflow: Stock Solution Preparation

This step-by-step methodology ensures the safe preparation of a standard 10 mM stock solution (typically in ultrapure water or DMSO) while minimizing aerosol generation and photobleaching.

Step 1: Environmental Isolation

  • Conduct all dry powder handling inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity of 80-100 fpm.

  • Causality: Contains turbulent air and prevents the fine powder from aerosolizing into the general laboratory environment.

Step 2: Anti-Static Weighing

  • Use an anti-static gun (ionizer) on the weighing spatulas and weigh boats prior to opening the chemical vial.

  • Causality: Neutralizes static charges, preventing the highly polar trisodium salt from repelling off the spatula and contaminating the workspace.

Step 3: Reconstitution

  • Inject the solvent (e.g., DMSO) slowly down the inner side of the vial rather than dropping it directly onto the powder bed.

  • Causality: Direct liquid impact causes kinetic aerosolization of the dry dye. Slow addition allows the solvent to wick into the powder via capillary action.

Step 4: Light-Protected Storage

  • Aliquot the reconstituted stock solution into amber microcentrifuge tubes and store at -20°C.

  • Causality: Pyranine derivatives are highly photosensitive. Exposure to ambient UV/visible light causes rapid photobleaching and degradation of the fluorophore's quantum yield.

Workflow & Logic Diagram

PPE_Workflow cluster_PPE PPE Donning Sequence Start Start: Powder Handling Coat 1. Lab Coat (Anti-static) Start->Coat Mask 2. N95/P2 Respirator Coat->Mask Goggles 3. Safety Goggles Mask->Goggles Gloves 4. Nitrile Gloves Goggles->Gloves Weighing Weighing in Fume Hood Gloves->Weighing Recon Reconstitution (Water/DMSO) Weighing->Recon Spill Spill Event? Weighing->Spill Storage Aliquot & Store (-20°C) Recon->Storage Recon->Spill Dispose Hazardous Waste Incineration Storage->Dispose End of Life Clean Wet Wipe Protocol Spill->Clean Yes Clean->Dispose

Workflow for handling 8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt and spill response.

Spill Response & Disposal Plan

Because 8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt is a WGK 3 severe water hazard[3], standard cleanup procedures are inadequate. Implement the following self-validating spill protocol:

Step 1: Containment (No Sweeping)

  • If a dry spill occurs, do not use a dry brush or broom.

  • Causality: Sweeping generates airborne dust, drastically increasing inhalation risks and spreading the contamination footprint.

Step 2: Wet Absorption

  • Dampen a highly absorbent laboratory spill pad with water (or 10% ethanol if the powder is stubborn) and gently place it directly over the spill.

  • Causality: The water utilizes the dye's extreme hydrophilic solubility to draw the chemical up into the pad without aerosolization.

Step 3: Decontamination

  • Wipe the affected area with 70% ethanol, followed by a final ultrapure water rinse.

  • Causality: The ethanol disrupts the decyl chain, removing any residual amphiphilic film left on the benchtop, ensuring no cross-contamination for future experiments.

Step 4: Disposal

  • Place all contaminated pads, gloves, and empty vials into a sealed, labeled hazardous waste container designated specifically for chemical incineration.

  • Causality: The WGK 3 classification strictly mandates the prevention of environmental water contamination; incineration destroys the stable pyrene ring structure safely.

References

  • PubChemLite Database Title: 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (C26H30O10S3) Source: PubChemLite / Université du Luxembourg URL:[Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.